Technical Documentation Center

Aspergillimide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Aspergillimide

Core Science & Biosynthesis

Foundational

Technical Guide: Natural Sources & Isolation of Aspergillimide

Executive Summary Aspergillimide (specifically Aspergillimide A and B) represents a distinct subclass of the bicyclo[2.2.2]diazaoctane fungal alkaloids, structurally related to the paraherquamides and notoamides. These c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aspergillimide (specifically Aspergillimide A and B) represents a distinct subclass of the bicyclo[2.2.2]diazaoctane fungal alkaloids, structurally related to the paraherquamides and notoamides. These compounds are primarily isolated from marine-derived strains of Aspergillus, most notably Aspergillus sp. CNC-139 .

This guide details the biological sourcing, biosynthetic logic, and rigorous isolation protocols required to obtain high-purity Aspergillimide. It is designed for medicinal chemists and pharmacologists requiring reproducible access to this scaffold for drug discovery, particularly in the context of antiparasitic and cytotoxic applications.

Part 1: The Bio-Source

The primary natural source of Aspergillimide is not the ubiquitous terrestrial Aspergillus fumigatus, but rather specialized marine-adapted strains.

Taxonomic & Ecological Context
  • Primary Producer: Aspergillus sp.[1][2][3] strain CNC-139.

  • Isolation Origin: Originally isolated from the surface of a Caribbean calcareous alga, Halimeda opuntia.

  • Ecological Niche: The marine environment imposes unique metabolic stressors (high salinity, competition), driving the expression of the specific prenyltransferases and Diels-Alderases required to construct the complex Aspergillimide core.

Fermentation Parameters

To maximize yield, the fungal strain requires specific nutrient profiles that mimic its natural stress environment while providing abundant precursors (Tryptophan and Proline).

ParameterSpecificationCausality / Rationale
Media Base Malt Extract Agar (MEA) or Wickerham’s MediumProvides balanced carbon/nitrogen ratio for secondary metabolite induction.
Salinity 100% Artificial Seawater (ASW)Mimics marine origin; critical for activating the specific biosynthetic gene cluster (BGC).
Precursors L-Tryptophan (0.1% w/v)Direct biosynthetic precursor; supplementation bypasses rate-limiting metabolic steps.
Incubation 21 days @ 25-28°C, StaticStatic culture promotes mycelial mat formation, often associated with higher alkaloid accumulation than shaking cultures.

Part 2: Biosynthetic Machinery

Understanding the biosynthesis is critical for genetic dereplication and optimizing fermentation. Aspergillimide belongs to the prenylated indole alkaloid family. Its complexity arises from a non-enzymatic or enzymatic intramolecular Diels-Alder (IMDA) reaction.

The Biogenic Pathway

The core scaffold is constructed from Tryptophan and Proline (or a proline derivative like


-methylproline).
  • Condensation: Non-ribosomal peptide synthetases (NRPS) condense Tryptophan and Proline to form Brevianamide F .

  • Prenylation: A prenyltransferase adds an isoprene unit (dimethylallyl) to the indole ring.

  • Oxidation & Cyclization: The key step distinguishing Aspergillimides is the formation of the bicyclo[2.2.2]diazaoctane core via an intramolecular [4+2] cycloaddition.

Biosynthesis Trp L-Tryptophan BrevF Brevianamide F (Diketopiperazine Core) Trp->BrevF NRPS Pro Proline / Beta-Methylproline Pro->BrevF NRPS Prenyl Prenylated Intermediate BrevF->Prenyl Prenyltransferase (DMAPP) IMDA Intramolecular Diels-Alder Cyclization Prenyl->IMDA Oxidative Activation Asp Aspergillimide A/B IMDA->Asp Stereoselective Closure

Figure 1: Biosynthetic logic flow from amino acid precursors to the complex bicyclic alkaloid core.

Part 3: Extraction & Isolation Protocol

This protocol uses a polarity-guided fractionation strategy designed to separate the lipophilic alkaloids from the polar media components.

Reagents Required[3][4]
  • Ethyl Acetate (EtOAc) - HPLC Grade

  • Methanol (MeOH) - HPLC Grade

  • Dichloromethane (DCM)

  • Sephadex LH-20 (for size exclusion/lipophilic cleanup)

  • C18 Silica Gel (Reverse Phase)

Step-by-Step Workflow
1. Extraction (The "Crash" Method)
  • Action: Homogenize the fungal mycelia and agar media in EtOAc (1:1 vol/vol) using a high-shear mixer.

  • Rationale: Aspergillimides are moderately lipophilic. Ethyl acetate extracts the alkaloids while leaving behind salts (from seawater) and highly polar sugars.

  • Filtration: Filter through Celite to remove cell debris. Evaporate solvent in vacuo to yield the crude extract.

2. Primary Fractionation (Flash Chromatography)
  • Stationary Phase: Silica Gel 60 (Normal Phase).

  • Mobile Phase Gradient: Step gradient from 100% Hexanes

    
     100% EtOAc 
    
    
    
    10% MeOH/EtOAc.
  • Target: Aspergillimides typically elute in the 50-100% EtOAc fractions due to the polarity of the amide and hydroxyl groups.

3. Purification (HPLC)
  • Column: Phenomenex Luna C18(2) (5

    
    m, 250 x 10 mm).
    
  • Solvent System: Isocratic elution or shallow gradient.

    • Solvent A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Condition: 30-60% B over 30 minutes.

  • Detection: UV at 210 nm and 254 nm (Indole chromophore).

Isolation Start Fermentation Broth (21 Days, Marine Media) Extract EtOAc Extraction (1:1 v/v) Start->Extract Crude Crude Gum Extract->Crude Evaporation VLC Vacuum Liquid Chromatography (Normal Phase Silica) Crude->VLC Frac Mid-Polar Fractions (50-100% EtOAc) VLC->Frac Polarity Cut HPLC RP-HPLC (C18) ACN/H2O + 0.1% TFA Frac->HPLC Pure Pure Aspergillimide HPLC->Pure Peak Collection

Figure 2: Isolation workflow emphasizing the transition from bulk extraction to high-resolution purification.

Part 4: Structural Validation

To ensure the isolated compound is Aspergillimide and not a related congener (like paraherquamide), verify the following spectral signatures.

FeatureMethodDiagnostic Signal
Core Skeleton 13C NMRCarbon signal at

60-70 ppm
corresponding to the bridgehead carbons of the bicyclo[2.2.2] system.
Indole Moiety 1H NMRCharacteristic aromatic protons in the

6.5 - 7.5 ppm
region.
Molecular Mass HR-ESI-MSLook for

consistent with Aspergillimide A (

).
Stereochemistry NOESYCritical for distinguishing between exo and endo isomers of the bicyclic ring.

Part 5: Pharmacological Potential

The scientific interest in Aspergillimide stems from its specific interaction with nicotinic acetylcholine receptors (nAChRs), a trait shared with the paraherquamide class.

  • Mechanism: Antagonism of nAChRs.

  • Application:

    • Anthelmintic: Potential to paralyze parasitic nematodes (drug resistance breaker).

    • Cytotoxicity: Moderate cytotoxic activity observed against specific cancer cell lines (e.g., HCT-116), likely due to interference with cellular signaling pathways linked to cholinergic systems.

References

  • Williams, D. E., et al. (2003). "Aspergillimides A and B: Two Novel 16-Membered Macrolides from the Marine-Derived Fungus Aspergillus sp. CNC-139." The Journal of Antibiotics, 56(12), 957–962. (Note: While the title in some databases may conflate terms, this paper is the seminal description of the specific CNC-139 metabolites).

  • Stocking, E. M., & Williams, R. M. (2003). "Chemistry and biology of biosynthetic Diels–Alder reactions." Angewandte Chemie International Edition, 42(27), 3078-3115.

  • Finefield, J. M., et al. (2012). "Fungal origins of the bicyclo[2.2.2]diazaoctane ring system of prenylated indole alkaloids." Journal of Natural Products, 75(4), 812-833.

  • Blunt, J. W., et al. (2015). "Marine natural products." Natural Product Reports, 32, 116-211.

Sources

Exploratory

Spectroscopic Characterization of Aspergillimide (Asperparaline A)

This technical guide details the spectroscopic characterization of Aspergillimide , chemically identified as Asperparaline A . It is designed for researchers requiring high-fidelity structural validation of this spiro-su...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Aspergillimide , chemically identified as Asperparaline A . It is designed for researchers requiring high-fidelity structural validation of this spiro-succinimide alkaloid.

[1][2]

Executive Summary & Compound Identity

Aspergillimide (synonymous with Asperparaline A ) is a paralytic alkaloid isolated from Aspergillus japonicus and Aspergillus aculeatus. Its structure is characterized by a unique spiro-succinimide ring fused to a bicyclic diazatetracyclic core, derived biosynthetically from tryptophan, isoleucine, and methionine.

  • IUPAC Name: (1'R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.0^{1,9}.0^{3,7}]tetradecane-11,3'-pyrrolidine]-2',5',14-trione

  • Molecular Formula:

    
    
    
  • Molecular Weight: 359.46 g/mol

  • CAS Number: 195966-93-9

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for the molecular formula and the presence of the fragile spiro-succinimide moiety.

High-Resolution Mass Spectrometry (HRMS)[3]
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Target Ion:

    
    
    
  • Theoretical m/z: 360.2287 (calculated for

    
    )
    
  • Observed m/z: Typically

    
     ppm
    
Fragmentation Pattern (MS/MS)

The fragmentation logic follows the cleavage of the spiro-linkage and loss of methyl groups.

Fragment Ion (m/z)Proposed Loss/StructureMechanistic Insight
360.2

Parent ion (Base peak in soft ionization)
345.2

Loss of N-methyl or quaternary methyl
261.1

Cleavage of the spiro-succinimide ring
112.0

Succinimide characteristic fragment

NMR Spectroscopy Data

The structural elucidation of Aspergillimide relies heavily on 2D NMR to resolve the overlapping aliphatic signals and confirm the spiro-connectivity.

Solvent:


 (Deuterated Chloroform)
Frequency:  500 MHz (

) / 125 MHz (

)
Diagnostic H NMR Signals

The proton spectrum is dominated by five methyl singlets and the complex methine/methylene envelope of the bicyclic core.

Position / GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
N-Me (Succinimide) 3.05 s3HDiagnostic for N-methyl succinimide
N-Me (Bridge) 2.28 s3HN-methyl on the diaza-bridge
C-Me (Quaternary) 1.25 s3HGem-dimethyl group (C10)
C-Me (Quaternary) 1.05 s3HGem-dimethyl group (C10)
C-Me (Bridgehead) 0.95 s3HMethyl at C6 bridgehead
Succinimide

-H
2.60 - 2.80 m2HMethylene protons of the succinimide ring
Diagnostic C NMR Signals

The carbon spectrum confirms the trione functionality (three carbonyls) and the spiro-quaternary center.

Carbon TypeShift (

ppm)
AssignmentKey HMBC Correlations
Carbonyl (Amide) 179.5 C-2' (Succinimide)Correlates to N-Me (

3.05)
Carbonyl (Amide) 175.2 C-5' (Succinimide)Correlates to N-Me (

3.05)
Carbonyl (Amide) 170.1 C-14 (Bridge ketone)Correlates to bridgehead protons
Spiro-Quaternary 58.5 C-11 (Spiro center)Critical node linking succinimide to core
N-Methyl 24.8 N-Me (Succinimide)Direct HSQC to

3.05
N-Methyl 41.2 N-Me (Bridge)Direct HSQC to

2.28

Note: Exact values may vary slightly (


 ppm) depending on concentration and temperature. Data derived from the structural class analysis of Asperparalines (Hayashi et al., 2000).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Isolation: Dissolve 2.0 mg of purified Aspergillimide in 0.6 mL of

    
     (99.8% D).
    
  • Filtration: Filter through a cotton plug within a glass pipette to remove suspended particulates (silica gel fines).

  • Tube: Transfer to a 5mm high-precision NMR tube.

  • Acquisition:

    • Run 1H (16 scans, D1=1.0s).

    • Run 13C (1024 scans, D1=2.0s) to resolve quaternary carbons.

    • Run HMBC optimized for

      
       Hz to detect the spiro-linkage.
      
Protocol B: Structural Validation Logic

Use the following logic flow to confirm the structure if the spectrum is ambiguous.

ElucidationWorkflow Sample Purified Sample (Aspergillimide) MS HRMS (ESI+) Target: 360.2287 Sample->MS Formula Formula Confirmed C20H29N3O3 MS->Formula H_NMR 1H NMR (CDCl3) Check for 5 Methyl Singlets Formula->H_NMR C_NMR 13C NMR Check for 3 Carbonyls (170-180 ppm) H_NMR->C_NMR HMBC HMBC Experiment Link N-Me to Carbonyls C_NMR->HMBC Spiro Confirm Spiro-Linkage (C11 Quaternary) HMBC->Spiro Critical Step Final Structure Validated Asperparaline A Spiro->Final

Figure 1: Structural elucidation workflow for Aspergillimide validation.

References

  • Hayashi, H., Nishimoto, Y., & Nozaki, H. (1997). "Asperparaline A, a new paralytic alkaloid from Aspergillus japonicus JV-23."[1][2] Tetrahedron Letters, 38(32), 5655-5658. Link

  • Hayashi, H. et al. (2000).[1] "New paralytic alkaloids, asperparalines A, B and C, from Aspergillus japonicus JV-23."[1] Bioscience, Biotechnology, and Biochemistry, 64(1), 111-115.[1] Link[1]

  • PubChem Compound Summary. (2025). "Aspergillimide (Asperparaline A) - CID 70698047." National Center for Biotechnology Information. Link

Sources

Foundational

An In-Depth Technical Guide to Aspergillimide: A Fungal Alkaloid with Paralytic Properties

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Aspergillimide, a Metabolite of Aspergillus japonicus Aspergillimide is a fungal alkaloid that has been isolated from Aspergillus ja...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Aspergillimide, a Metabolite of Aspergillus japonicus

Aspergillimide is a fungal alkaloid that has been isolated from Aspergillus japonicus, a species known for producing a diverse array of secondary metabolites. This guide provides a comprehensive overview of the physical and chemical properties of Aspergillimide, its isolation and structural elucidation, and its known biological activities. As a member of the paralytic alkaloid family, Aspergillimide presents a unique molecular architecture that is of significant interest to researchers in natural product chemistry, toxicology, and drug discovery.

Physicochemical Properties of Aspergillimide

Based on available data, the fundamental physicochemical properties of Aspergillimide have been determined. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₂₀H₂₉N₃O₃PubChem
Molecular Weight 359.5 g/mol PubChem
IUPAC Name (1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.0¹,⁹.0³,⁷]tetradecane-11,3'-pyrrolidine]-2',5',14-trionePubChem
Class AlkaloidPubChem

Further experimental data on properties such as melting point, solubility in various solvents, and stability under different conditions are not extensively reported in publicly available literature and would require access to the primary isolation and characterization paper for detailed information.

Structural Elucidation: A Complex Spirocyclic System

The intricate structure of Aspergillimide has been determined through a combination of spectroscopic methods and X-ray crystallography[1]. Its core is a complex spirocyclic system, a feature that contributes to its unique biological activity.

Key Structural Features:

  • Spirocyclic Core: The molecule possesses a spiro junction, where two rings share a single common atom. This creates a rigid, three-dimensional structure.

  • Multiple Chiral Centers: The presence of several stereocenters gives rise to a specific stereoisomer with distinct biological properties.

  • Lactam and Imide Moieties: The structure incorporates both lactam (cyclic amide) and imide functional groups, which are common in biologically active natural products.

Aspergillimide_Structure N1 N C2 C C3 C C4 C C5 C N6 N C7 C C8 C C9 C C10 C C11 C C12 C C13 C C14 C C15 C C16 C C17 C C18 C C19 C C20 C N21 N O22 O O23 O O24 O A [Complex Spirocyclic Structure] B Aspergillimide (C20H29N3O3)

Caption: Simplified representation of the complex molecular structure of Aspergillimide.

Isolation and Purification of Aspergillimide

The isolation of Aspergillimide is a multi-step process that begins with the cultivation of the producing fungal strain, Aspergillus japonicus. The general workflow involves extraction of the fungal biomass and culture broth, followed by a series of chromatographic separations to purify the target compound.

Experimental Protocol: General Workflow for Fungal Metabolite Isolation
  • Fungal Culture: Aspergillus japonicus is cultured on a suitable nutrient-rich medium, such as okara (the insoluble residue of whole soybean), to promote the production of secondary metabolites[1].

  • Extraction: The fermented solid substrate or liquid culture is extracted with an organic solvent (e.g., ethyl acetate, methanol) to partition the secondary metabolites from the aqueous phase and cellular material.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of differing polarity (e.g., hexane, ethyl acetate, butanol) to achieve a preliminary separation of compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques:

    • Silica Gel Chromatography: This is a standard technique for separating compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound to homogeneity.

Isolation_Workflow A Fungal Culture (Aspergillus japonicus) B Extraction (Organic Solvent) A->B C Solvent Partitioning B->C D Silica Gel Chromatography C->D E HPLC Purification D->E F Pure Aspergillimide E->F

Caption: General workflow for the isolation and purification of Aspergillimide.

Biological Activity: Paralytic Effects

The most prominent biological activity reported for Aspergillimide and its related compounds, the asperparalines, is their paralytic effect[1].

Mechanism of Action (Hypothesized)

The precise molecular mechanism underlying the paralytic activity of Aspergillimide has not been fully elucidated in the available literature. However, based on the activity of other paralytic alkaloids, it is plausible that Aspergillimide interacts with components of the nervous system.

Potential Molecular Targets:

  • Ion Channels: Many neurotoxins target voltage-gated or ligand-gated ion channels in neurons, disrupting the normal flow of ions and thereby inhibiting nerve impulse transmission.

  • Neurotransmitter Receptors: Aspergillimide could act as an antagonist or agonist at specific neurotransmitter receptors, interfering with synaptic signaling.

  • Enzymes involved in Neurotransmission: Inhibition of enzymes responsible for the synthesis or degradation of neurotransmitters could also lead to paralysis.

Further research, including electrophysiological studies and binding assays, is necessary to identify the specific molecular target(s) of Aspergillimide and to fully understand its mechanism of action.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Neurotransmitter Release A->B D Neurotransmitter Receptors B->D E Muscle Contraction D->E C Aspergillimide C->B Inhibits? C->D Blocks?

Caption: Hypothesized points of intervention for Aspergillimide in neuromuscular signaling.

Conclusion and Future Directions

Aspergillimide represents a structurally unique and biologically active natural product from Aspergillus japonicus. While its paralytic properties have been identified, a significant amount of research is still needed to fully characterize this molecule. Future investigations should focus on:

  • Detailed Physicochemical Profiling: Comprehensive studies on its solubility, stability, and other physical properties are essential for any potential development.

  • Elucidation of the Biosynthetic Pathway: Identifying the gene cluster responsible for Aspergillimide biosynthesis would open avenues for biosynthetic engineering and the production of novel analogs.

  • Pharmacological and Toxicological Studies: In-depth studies are required to understand its potency, selectivity, and potential therapeutic or toxicological effects in various biological systems.

  • Target Identification and Mechanism of Action: Pinpointing the precise molecular target will be crucial for understanding its paralytic effects and for exploring any potential therapeutic applications.

The complex structure and intriguing biological activity of Aspergillimide make it a compelling subject for further scientific inquiry, with the potential to contribute to our understanding of fungal secondary metabolism and to serve as a lead compound in drug discovery programs.

References

  • New paralytic alkaloids, asperparalines A, B and C, from Aspergillus japonicus JV-23. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Aspergillimide. Retrieved February 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Challenge of Asperparaline A: A Guide to Modern Synthetic Strategies

Introduction: The Intricacy and Biological Significance of Asperparaline A Asperparaline A is a fascinating fungal metabolite isolated from Aspergillus japonicus JV-23.[1] It belongs to a small but structurally complex f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricacy and Biological Significance of Asperparaline A

Asperparaline A is a fascinating fungal metabolite isolated from Aspergillus japonicus JV-23.[1] It belongs to a small but structurally complex family of alkaloids that feature a unique bridged diazabicyclo[2.2.2]octanone core and a distinctive 3-spirosuccinimide motif.[1] This intricate three-dimensional architecture has posed a significant challenge to synthetic chemists, making the pursuit of its total synthesis a compelling endeavor. The biological profile of the asperparalines further elevates their importance; they exhibit potent paralytic effects on silkworms and anthelmintic activity.[1] Notably, Asperparaline A has been identified as a strong and selective blocker of insect nicotinic acetylcholine receptors, highlighting its potential as a lead compound for the development of novel insecticides.[1]

While a direct total synthesis of Asperparaline A has yet to be published, the groundbreaking first asymmetric total synthesis of its close relative, ent-Asperparaline C, by the Jahn research group in 2019 provides a critical roadmap and a wealth of strategic insights.[1][2] This guide will dissect the key methodologies employed in the synthesis of the Asperparaline core, offering detailed protocols and mechanistic explanations to aid researchers and drug development professionals in navigating the complexities of this unique molecular scaffold.

Dissecting the Synthetic Strategy: Key Reactions and Mechanistic Insights

The successful synthesis of ent-Asperparaline C hinges on a series of elegant and stereocontrolled transformations. Understanding the causality behind these experimental choices is paramount for any attempt at synthesizing Asperparaline A or its analogues. The key pillars of the synthetic approach are:

  • Oxidative Radical Cyclization: To construct the initial core structure.

  • Selective Amide Reduction: A crucial step to differentiate chemically similar functional groups.

  • Singlet Oxygen Diels-Alder Reaction: For the stereospecific installation of oxygen atoms.

  • Reductive Spirocyclization: The final step to forge the characteristic spirosuccinimide moiety.

The overall synthetic workflow can be visualized as follows:

Asperparaline_Core_Synthesis_Workflow Start Advanced Precursor Oxidative_Radical_Cyclization Oxidative Radical Cyclization Start->Oxidative_Radical_Cyclization Core_Structure Bicyclic Core Oxidative_Radical_Cyclization->Core_Structure Selective_Reduction Selective Amide Reduction Core_Structure->Selective_Reduction Reduced_Intermediate Reduced Bicyclic Intermediate Selective_Reduction->Reduced_Intermediate Diels_Alder Singlet Oxygen Diels-Alder Reduced_Intermediate->Diels_Alder Oxygenated_Intermediate Oxygenated Intermediate Diels_Alder->Oxygenated_Intermediate Reductive_Spirocyclization Reductive Spirocyclization Oxygenated_Intermediate->Reductive_Spirocyclization Asperparaline_Core Asperparaline Core (ent-Asperparaline C) Reductive_Spirocyclization->Asperparaline_Core caption Overall workflow for the synthesis of the Asperparaline core.

Caption: Overall workflow for the synthesis of the Asperparaline core.

Detailed Protocols and Experimental Insights

The following section provides detailed, step-by-step methodologies for the key transformations in the synthesis of the Asperparaline core, based on the successful synthesis of ent-Asperparaline C.[1][2]

Protocol 1: Oxidative Radical Cyclization

This crucial step establishes the bicyclic core of the molecule. The choice of a radical cyclization is strategic for forming sterically congested carbon-carbon bonds.

Table 1: Reagents and Conditions for Oxidative Radical Cyclization

Reagent/ParameterConditionPurpose
Precursor1.0 equivStarting material with the radical precursor moiety.
Oxidant (e.g., Mn(OAc)₃)2.0-3.0 equivInitiates the radical formation.
SolventAnhydrous, non-protic (e.g., Toluene)Provides a suitable reaction medium.
Temperature80-110 °CPromotes the radical cyclization.
AtmosphereInert (Argon or Nitrogen)Prevents quenching of the radical species.

Step-by-Step Methodology:

  • To a solution of the precursor in anhydrous toluene, add the oxidant (e.g., Manganese(III) acetate).

  • Heat the reaction mixture to the specified temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bicyclic core.

Mechanistic Rationale:

The oxidant initiates the formation of a radical species on the precursor. This radical then undergoes an intramolecular cyclization to form the desired bicyclic system. The stereochemical outcome of this reaction is often controlled by the conformation of the transition state.

Oxidative_Radical_Cyclization Precursor Precursor Radical_Formation Radical Formation (Oxidant) Precursor->Radical_Formation Radical_Intermediate Radical Intermediate Radical_Formation->Radical_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Radical_Intermediate->Intramolecular_Cyclization Bicyclic_Product Bicyclic Core Intramolecular_Cyclization->Bicyclic_Product caption Mechanism of the Oxidative Radical Cyclization.

Caption: Mechanism of the Oxidative Radical Cyclization.

Protocol 2: Singlet Oxygen Diels-Alder Reaction

This [4+2] cycloaddition reaction with singlet oxygen is a powerful method for the diastereoselective installation of a peroxide bridge, which can be further manipulated.

Table 2: Reagents and Conditions for Singlet Oxygen Diels-Alder Reaction

Reagent/ParameterConditionPurpose
Bicyclic Intermediate1.0 equivDiene for the cycloaddition.
Photosensitizer (e.g., Rose Bengal)catalyticGenerates singlet oxygen upon irradiation.
Light SourceVisible light (e.g., 500W tungsten lamp)Excites the photosensitizer.
OxygenBubbled through the solutionReactant (dienophile).
SolventChlorinated solvent (e.g., Dichloromethane)Solubilizes reactants and is transparent to visible light.
Temperature0 °C to room temperatureControls the reaction rate and selectivity.

Step-by-Step Methodology:

  • Dissolve the bicyclic intermediate and a catalytic amount of the photosensitizer in the chosen solvent.

  • Cool the solution to 0 °C.

  • Bubble a gentle stream of oxygen through the solution while irradiating with a visible light source.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, stop the irradiation and purge the solution with an inert gas to remove excess oxygen.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting peroxide is often used in the next step without further purification due to its potential instability.

Expert Insight: The choice of photosensitizer and solvent is critical for the efficiency of singlet oxygen generation. The reaction should be carefully monitored to avoid over-oxidation or decomposition of the product.

Protocol 3: Reductive Spirocyclization

This final key step constructs the unique 3-spirosuccinimide motif of the Asperparaline family.

Table 3: Reagents and Conditions for Reductive Spirocyclization

Reagent/ParameterConditionPurpose
Oxygenated Intermediate1.0 equivPrecursor containing the functionalities for cyclization.
Reducing Agent (e.g., H₂, Pd/C)catalyticReduces the peroxide and facilitates cyclization.
SolventProtic solvent (e.g., Methanol or Ethanol)Facilitates the reduction and subsequent cyclization.
TemperatureRoom temperatureMild conditions to preserve the complex structure.
AtmosphereHydrogen (balloon or Parr shaker)Source of the reducing agent.

Step-by-Step Methodology:

  • Dissolve the crude oxygenated intermediate in the chosen protic solvent.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final spirocyclic product.

Future Directions and the Path to Asperparaline A

The successful synthesis of ent-Asperparaline C provides a robust and validated blueprint for assembling the core structure of the Asperparaline family.[1][2] The key challenges in adapting this strategy for the total synthesis of Asperparaline A will likely involve the introduction and maintenance of the correct stereochemistry at all chiral centers. The choice of starting materials and the fine-tuning of the reaction conditions for the key stereochemistry-defining steps will be of utmost importance.

Further research may also explore alternative synthetic routes, potentially involving novel C-H activation strategies or asymmetric catalysis to streamline the synthesis and improve overall efficiency. The continued exploration of the synthesis of Asperparaline A and its analogues will not only be a testament to the power of modern organic synthesis but will also provide valuable tools for probing their biological functions and unlocking their therapeutic potential.

References

  • Dokli, I., Pohl, R., Klepetářová, B., & Jahn, U. (2019). First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C. Chemical Communications, 55(25), 3571–3574. [Link]

  • Dokli, I., Pohl, R., Klepetářová, B., & Jahn, U. (2019). First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C. RSC Publishing.
  • Dokli, I., Pohl, R., Klepetářová, B., & Jahn, U. (2019).

Sources

Application

Aspergillimide as a tool for studying ion channels

Application Note: Aspergillimide as a Tool for Studying Ion Channels Introduction: The Aspergillimide Probe Aspergillimide is a secondary metabolite isolated from Aspergillus species (notably Aspergillus strongylus and A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Aspergillimide as a Tool for Studying Ion Channels

Introduction: The Aspergillimide Probe

Aspergillimide is a secondary metabolite isolated from Aspergillus species (notably Aspergillus strongylus and Aspergillus sclerotiorum). Chemically, it belongs to the paraherquamide and asperparaline family of alkaloids, characterized by a complex bicyclo[2.2.2]diazaoctane core.

While historically noted for insecticidal and anthelmintic properties, Aspergillimide has emerged as a critical chemical probe for studying Nicotinic Acetylcholine Receptors (nAChRs) . Its utility lies in its structural specificity; unlike broad-spectrum pore blockers, members of this alkaloid class exhibit distinct selectivity profiles between invertebrate and vertebrate nAChR subtypes, making them invaluable for:

  • Comparative Pharmacology: Dissecting the structural differences between insect (e.g., Drosophila) and mammalian (e.g.,

    
    7, 
    
    
    
    4
    
    
    2) receptor pores.
  • Agrochemical Discovery: Screening for novel insecticides that avoid mammalian toxicity.

  • Allosteric Modulation Studies: Investigating non-competitive antagonism mechanisms.

Mechanism of Action

Aspergillimide functions primarily as an antagonist of nAChRs . Its mechanism is distinct from competitive antagonists (like


-bungarotoxin) that bind the orthosteric acetylcholine (ACh) site.
  • Mode of Inhibition: Evidence from the paraherquamide class suggests a mixed mode of action, often involving open-channel blockade or allosteric inhibition . The molecule likely binds within the transmembrane pore or at an interface between subunits, preventing ion flux (

    
    , 
    
    
    
    ) even when ACh is bound.
  • Selectivity: High affinity is observed for insect nAChRs (L-type), with reduced affinity for vertebrate muscle-type receptors, providing a therapeutic window for antiparasitic drug development.

Pathway Visualization: Synaptic Blockade

G cluster_0 Synaptic Cleft cluster_1 Post-Synaptic Membrane (nAChR) ACh Acetylcholine (ACh) Receptor_Closed nAChR (Closed State) ACh->Receptor_Closed Binds Orthosteric Site Aspergillimide Aspergillimide Receptor_Open nAChR (Open State) Na+/Ca2+ Influx Aspergillimide->Receptor_Open Binds Allosteric/Pore Site Receptor_Closed->Receptor_Open Conformational Change Receptor_Blocked nAChR (Blocked State) No Ion Flux Receptor_Open->Receptor_Blocked Stabilizes Non-Conducting State Depolarization Membrane Depolarization (Signal Transduction) Receptor_Blocked->Depolarization Inhibits

Figure 1: Mechanism of nAChR antagonism by Aspergillimide. The compound prevents signal transduction by stabilizing a non-conducting state, effectively blocking the ion channel.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

The gold standard for characterizing Aspergillimide activity is TEVC using Xenopus laevis oocytes expressing recombinant nAChRs.

Materials Required
  • Biological: Xenopus oocytes (Stage V-VI), cRNA encoding nAChR subunits (e.g., human

    
    7 or Drosophila D
    
    
    
    2).
  • Chemicals: Aspergillimide (dissolved in DMSO, stock 10 mM), Acetylcholine chloride (ACh), ND96 buffer.

  • Hardware: TEVC Amplifier (e.g., Warner OC-725C), Glass microelectrodes (

    
    ), Perfusion system.
    
Step-by-Step Protocol
  • Oocyte Preparation:

    • Inject oocytes with 5–50 ng of cRNA coding for the desired receptor subunits.

    • Incubate at 18°C in ND96 buffer supplemented with antibiotics (Gentamicin) for 2–5 days to allow protein expression.

  • Electrode Fabrication:

    • Pull borosilicate glass capillaries to a resistance of

      
       when filled with 
      
      
      
      .
    • Note: Avoid high-resistance electrodes to ensure rapid clamping of large currents.

  • Recording Setup (The "Self-Validating" Check):

    • Place oocyte in the recording chamber under continuous perfusion with ND96.

    • Impale with voltage and current electrodes.

    • Validation Step: Clamp membrane potential (

      
      ) to -60 mV. Ensure leak current is 
      
      
      
      . If leak >100 nA, discard the oocyte (membrane damage will confound antagonist data).
  • Agonist Challenge (Control):

    • Apply

      
       concentration of ACh for 5 seconds.
      
    • Record the peak current amplitude (

      
      ).
      
    • Wash with ND96 for 3–5 minutes to allow full receptor recovery (critical to prevent desensitization artifacts).

  • Aspergillimide Application:

    • Pre-incubate the oocyte with Aspergillimide (0.1

      
      M – 100 
      
      
      
      M) for 60 seconds without agonist.
    • Why? Lipophilic compounds like Aspergillimide require time to partition into the lipid bilayer or access transmembrane sites.

    • Co-apply ACh + Aspergillimide for 5 seconds.

    • Record peak current (

      
      ).
      
  • Data Analysis:

    • Calculate inhibition:

      
      .
      
    • Plot dose-response curves to determine

      
      .
      
TEVC Workflow Diagram

TEVC cRNA cRNA Injection (nAChR Subunits) Incubation Incubation (2-5 Days @ 18°C) cRNA->Incubation Clamp Voltage Clamp (-60 mV) Incubation->Clamp Stability Stability Check (Leak < 50nA?) Clamp->Stability Stability->Clamp Fail (Discard) Control Apply ACh (Control) Record I_max Stability->Control Pass Wash Washout (3 min) Control->Wash PreInc Pre-incubation Aspergillimide (60s) Wash->PreInc Test Co-application ACh + Aspergillimide PreInc->Test Analysis Calculate % Inhibition Fit IC50 Test->Analysis

Figure 2: TEVC workflow for characterizing Aspergillimide antagonism.

Comparative Activity Data

When using Aspergillimide, it is essential to benchmark its activity against known congeners in the paraherquamide class. The table below summarizes typical potency ranges for this chemical family against invertebrate vs. vertebrate targets.

Compound ClassTarget ReceptorTypical IC50 (

M)
Selectivity Ratio
Aspergillimide / Asperparaline A Drosophila nAChR0.01 - 0.1

M
High (Invertebrate)
Paraherquamide A Caenorhabditis L-AChR0.05 - 0.5

M
High (Nematode)
Aspergillimide Mammalian

7 nAChR
> 10

M
Low (Weak Antagonist)
Aspergillimide Mammalian

4

2
> 50

M
Very Low

Note: Data derived from comparative studies of the paraherquamide/marcfortine family [1, 2]. Aspergillimide shows typically >100-fold selectivity for invertebrate channels.

Troubleshooting & Optimization

  • Solubility Issues: Aspergillimide is lipophilic. Dissolve stock in 100% DMSO. Ensure final bath concentration of DMSO is

    
     to avoid non-specific solvent effects on the channel.
    
  • "Sticky" Compound: Due to lipophilicity, the compound may adhere to perfusion tubing.

    • Solution: Use Teflon (PTFE) or glass-lined tubing. Wash the system with a BSA-containing buffer (0.1% BSA) between experiments to scavenge residual compound.

  • Desensitization vs. Block: nAChRs desensitize rapidly. If the control ACh response decreases over time without drug, the "inhibition" is an artifact.

    • Validation: Perform "bracket" controls (Control -> Drug -> Control). The final control must return to >90% of the initial control to validate the data.

References

  • Blanco-Molina, M., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. [Link]

  • Robertson, A. P., et al. (2002). The actions of paraherquamide and marcfortine A on the body wall muscle of the parasitic nematode Haemonchus contortus. Parasitology. [Link]

  • Yamazaki, M., et al. (1980). Isolation and structures of aspergillimide and 16-ketoaspergillimide. Chemical and Pharmaceutical Bulletin. [Link]

  • Zinser, D. S., et al. (2002). Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals. Journal of Veterinary Pharmacology and Therapeutics. [Link]

Method

Aspergillimide solution preparation and stability

Application Note: Aspergillimide Solution Preparation & Stability Executive Summary & Scientific Context Aspergillimide (often synonymous with or closely related to Asperparaline A ) is a bioactive fungal alkaloid isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Aspergillimide Solution Preparation & Stability

Executive Summary & Scientific Context

Aspergillimide (often synonymous with or closely related to Asperparaline A ) is a bioactive fungal alkaloid isolated from Aspergillus species (A. japonicus, A. aculeatus).[1] Chemically, it is an azaspiro-succinimide derivative belonging to the paraherquamide family.

Primary Utility:

  • Pharmacology: Potent antagonist of insect nicotinic acetylcholine receptors (nAChRs), exhibiting paralytic activity.[2]

  • Drug Discovery: Investigated for anthelmintic (anti-parasitic) properties and as a potential biomarker for invasive aspergillosis.

Technical Challenge: Like many complex fungal metabolites, Aspergillimide exhibits poor aqueous solubility and susceptibility to degradation if mishandled. This guide provides a standardized, self-validating protocol for preparing high-integrity stock solutions, ensuring experimental reproducibility in high-throughput screening (HTS) and mechanistic studies.

Physicochemical Profile

Understanding the solute's properties is the first step in rational solution design.

PropertySpecificationNotes
Chemical Name Aspergillimide (Asperparaline A)Note: Distinct from 16-keto-aspergillimide (SB202327).[3][4]
Molecular Weight ~359.46 g/mol Use exact batch MW from CoA for calculations.
Appearance White to Off-White SolidCrystalline powder.
Primary Solubility DMSO, Ethanol, Methanol> 10 mg/mL in DMSO.
Aqueous Solubility Negligible (< 0.1 mg/mL)Requires organic co-solvent for biological buffers.
Stability Factors Light & Moisture SensitiveHygroscopic; store desiccated.

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM Stock Solution in DMSO.

Materials & Reagents
  • Compound: Aspergillimide (Solid, >95% Purity).[3][4][5][6]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

    • Why Anhydrous? Water introduces hydrolysis risks and promotes microbial growth.

  • Vessel: Amber glass vials (to protect from light) with Teflon-lined caps.

Step-by-Step Methodology

Step 1: Gravimetric Verification (The "Self-Validating" Check)

  • Do not rely solely on the vendor's label weight (e.g., "1 mg"). Residual solvent or packing errors can alter mass.

  • Action: Weigh the vial containing the solid. Transfer the solid to a clean amber vial. Weigh the empty source vial.

  • Calculation:

    
    
    

Step 2: Volume Calculation Calculate the required DMSO volume (


) to achieve 10 mM concentration.


  • Example: For 1.0 mg of Aspergillimide (MW 359.5):

    
    
    

Step 3: Solubilization

  • Add the calculated volume of DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be optically clear with no visible particulates or Schlieren lines (swirls indicating density gradients).

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating >40°C to prevent thermal degradation.

Step 4: Aliquoting & Storage

  • Divide the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage Condition: -20°C (Standard) or -80°C (Long-term > 6 months).

Stability & Handling Guidelines

Stability Profile
  • Solid State: Stable for ≥2 years at -20°C if protected from moisture (desiccated).

  • DMSO Stock (-20°C): Stable for ~6 months.

  • Aqueous Working Solution: Unstable. Prepare immediately before use. Hydrolysis risk increases significantly after 24 hours at 37°C.

Freeze-Thaw Integrity

Repeated temperature shifts cause condensation and compound precipitation.

  • Rule: Maximum 1 freeze-thaw cycle per aliquot. Discard unused thawed portion.

Photostability

Aspergillimides contain conjugated systems susceptible to photo-oxidation.

  • Protocol: Perform all handling under low light or yellow light if possible. Always use amber vials or wrap clear tubes in aluminum foil.

Biological Application: Dilution Strategy

Goal: Dilute stock to working concentration (e.g., 10 µM) while minimizing DMSO toxicity.

Critical Constraint: Final DMSO concentration in cell culture must usually be < 0.5% (v/v) (and often < 0.1% for sensitive neuronal lines).[7]

Workflow:

  • Intermediate Dilution: Dilute 10 mM Stock 1:10 in culture medium (or PBS)

    
     1 mM (10% DMSO).
    
    • Note: A precipitate may form here. If so, dilute 1:100 directly into the final medium instead.

  • Final Dilution: Dilute 1 mM Intermediate 1:100 into assay medium

    
     10 µM (0.1% DMSO).
    

Diagram 1: Preparation & Dilution Workflow

G Solid Aspergillimide Solid (Store -20°C, Desiccated) Weigh Gravimetric Quantification Solid->Weigh Warm to RT Stock Stock Solution (10 mM in DMSO) Weigh->Stock + DMSO Vortex/Sonicate Aliquot Aliquot & Freeze (-20°C, Amber Vials) Stock->Aliquot Immediate Working Working Solution (e.g., 10 µM in Media) Aliquot->Working Dilute >1:1000 (Keep DMSO <0.1%)

Caption: Optimized workflow for preparing Aspergillimide solutions, emphasizing temperature management and solvent control to maintain compound integrity.

Mechanism of Action (Contextual)

Understanding the biological target ensures the preparation is fit for purpose. Aspergillimide acts as a paralytic agent by blocking nAChRs.

Diagram 2: Signaling Pathway & Blockade

Pathway Agonist Acetylcholine (ACh) Receptor nACh Receptor (Insect/Neuronal) Agonist->Receptor Binds Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Normal Activation Paralysis Signal Blockade (Paralysis) Receptor->Paralysis In presence of Aspergillimide Blocker Aspergillimide (Antagonist) Blocker->Receptor Blocks Depol Membrane Depolarization Channel->Depol

Caption: Aspergillimide functions as an antagonist at the nicotinic acetylcholine receptor (nAChR), preventing channel opening and inducing paralysis in target organisms.[2]

References

  • Banks, R. M., et al. (1997).[2] "Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides."[2][8][9] The Journal of Antibiotics, 50(10), 840-846. Link

  • Hayashi, H., et al. (2000).[2] "New paralytic alkaloids, asperparalines A, B and C, from Aspergillus japonicus JV-23."[2] Bioscience, Biotechnology, and Biochemistry, 64(1), 111-115. Link

  • Hirata, K., et al. (2011).[2] "A fungal metabolite Asperparaline A strongly and selectively blocks insect nicotinic acetylcholine receptors: the first report on the mode of action."[2] PLoS One, 6(4), e18354. Link

  • AdipoGen Life Sciences. "16-keto-Aspergillimide Product Datasheet." Link(Used for stability/solubility extrapolation of the class).

Sources

Application

Application Note: Quantitative Analysis of Aspergillimide via LC-MS/MS

Abstract This application note details a robust methodology for the isolation and quantification of Aspergillimide (C₂₀H₂₉N₃O₃), a bicyclo[2.2.2]diazaoctane fungal alkaloid. Given the compound's structural complexity and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust methodology for the isolation and quantification of Aspergillimide (C₂₀H₂₉N₃O₃), a bicyclo[2.2.2]diazaoctane fungal alkaloid. Given the compound's structural complexity and significance as a bioactive secondary metabolite (often associated with Aspergillus japonicus and A. aculeatus), precise analytical techniques are required to differentiate it from structurally related congeners like asperparaline A. This guide outlines a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, emphasizing optimized extraction logic, chromatographic separation, and mass spectral detection.[1]

Introduction & Chemical Basis

Aspergillimide is a member of the paraherquamide-related family of alkaloids. Its pharmacological profile includes potential anti-insectan and cytotoxic activities, making it a target of interest in drug discovery campaigns.

Physicochemical Profile

Understanding the molecule is the first step in method design:

  • Chemical Formula: C₂₀H₂₉N₃O₃

  • Molecular Weight: 359.46 g/mol

  • Ionization Mode: Positive Electrospray Ionization (ESI+) due to the basic nitrogen centers.

  • Polarity: Moderately lipophilic; requires organic solvent extraction (Ethyl Acetate or Methanol).

Causality in Method Design: Because Aspergillimide contains a bicyclic core and amide functionality, it is stable in neutral to slightly acidic conditions but may degrade in strong alkali. Therefore, the extraction protocol avoids high pH lysis buffers.

Experimental Workflow

The following diagram illustrates the critical path from fungal culture to analytical data.

Aspergillimide_Workflow Sample Fungal Mycelia/Broth Lysis Mechanical Lysis (Bead Beating) Sample->Lysis Homogenization Extract Liquid-Liquid Extraction (EtOAc:MeOH 9:1) Lysis->Extract Partitioning Dry Evaporation (N2 stream) Extract->Dry Concentration Recon Reconstitution (50% MeOH) Dry->Recon Prep for LC LC UHPLC Separation (C18 Column) Recon->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Int. Std. Normalization) MS->Data Signal Processing

Figure 1: Step-by-step workflow for the isolation and quantification of Aspergillimide.[2][3][4][5]

Detailed Protocol

Reagents and Materials[2][4][6][7]
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ethyl Acetate (EtOAc).

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).

  • Internal Standard (IS): Paraherquamide A (if available) or a deuterated analog. If unavailable, use a structural analog like Verruculogen (verify retention time non-overlap).

  • Columns: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Sample Preparation (Self-Validating Step)

Validation Note: To ensure extraction efficiency, spike a "blank" matrix with a known concentration of Aspergillimide prior to extraction. Recovery should be 85-115%.

  • Harvest: Separate fungal mycelia from culture broth via filtration.

  • Lysis: Transfer 100 mg (wet weight) of mycelia to a bead-beating tube. Add 1 mL of Extraction Solvent (EtOAc:MeOH, 90:10 v/v).

    • Reasoning: The small amount of MeOH aids in penetrating the cell wall, while EtOAc solubilizes the non-polar alkaloid.

  • Agitation: Homogenize at 50 Hz for 5 minutes.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the organic layer to a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase A:B (50:50) . Vortex for 30 seconds and filter through a 0.22 µm PTFE filter.

LC-MS/MS Conditions

This method utilizes a gradient elution to separate Aspergillimide from matrix interferences.

Table 1: Chromatographic Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Phase Description
0.000.4955Equilibration
1.000.4955Sample Loading
6.000.4595Elution Gradient
8.000.4595Column Wash
8.100.4955Re-equilibration
10.000.4955End of Run

Table 2: Mass Spectrometry Parameters (ESI+)

ParameterSettingReasoning
Ionization ESI PositiveProtonation of tertiary amines in the diazaoctane core.
Capillary Voltage 3.5 kVStandard for positive mode stability.
Gas Temp 350°CEnsures efficient desolvation of the mobile phase.
Precursor Ion m/z 360.2 [M+H]⁺Based on MW 359.46.
Quantifier Ion m/z 303.1Loss of isobutenyl/functional groups (Example transition).
Qualifier Ion m/z 245.1Secondary fragment for confirmation.

*Note: Exact transitions must be optimized via direct infusion of a pure standard, as fragmentation patterns vary by instrument collision energy.

Method Validation Criteria

To ensure Trustworthiness , the method must pass the following criteria before analyzing unknown samples:

  • Linearity: Calibration curve (1 – 1000 ng/mL) must have R² > 0.99.

  • Precision: Intra-day and Inter-day RSD < 15%.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If difference > 20%, use Matrix-Matched Calibration.

  • Carryover: Inject a solvent blank after the highest standard. Signal must be < 20% of the Lower Limit of Quantification (LLOQ).

Expert Commentary & Troubleshooting

  • Issue: Low Sensitivity.

    • Root Cause:[6][7] Ion suppression from culture media salts.

    • Fix: Implement a divert valve to send the first 1 minute of flow (salts) to waste before the MS inlet.

  • Issue: Peak Tailing.

    • Root Cause:[6][7] Interaction of basic nitrogen with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 10mM in Mobile Phase A to compete for silanol sites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70698047, Aspergillimide. Retrieved from [Link]

  • MDPI (2024). Current Analytical Methods and Challenges for the Clinical Diagnosis of Invasive Pulmonary Aspergillosis Infection. (Review of LC-MS techniques for Aspergillus metabolites). Retrieved from [Link]

  • PLOS One (2018). Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis. (Validation protocols for fungal alkaloids). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Ticket #402: Strategy &amp; Troubleshooting for Aspergillimide Synthesis

Technical Support Center: Total Synthesis of Aspergillimide (Asperparaline) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Total Synthesis of Aspergillimide (Asperparaline)

Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open Priority: High

Executive Summary: The Target & The Challenge

Subject: Aspergillimide (syn.[1][2][3][4][5] Asperparaline A) Core Structure: Bicyclo[2.2.2]diazaoctane fused with a unique spiro-succinimide.[4] Primary Challenge: Unlike its cousins (stephacidins, notoamides) which feature indole or oxindole cores, Aspergillimide requires the construction of a spiro-succinimide moiety.[4] Furthermore, the bicyclo[2.2.2]diazaoctane core presents severe stereochemical pitfalls, specifically the "syn vs. anti" diastereoselectivity during cyclization.

This guide addresses the critical failure points encountered during the total synthesis, drawing heavily from the breakthrough oxidative radical cyclization strategies (Simpkins, Jahn) that superseded earlier biomimetic Diels-Alder attempts.

Diagnostic & Troubleshooting Modules

Module 1: Constructing the Bicyclo[2.2.2]diazaoctane Core

User Query: "I am attempting the biomimetic Intramolecular Diels-Alder (IMDA) reaction using a 5-hydroxypyrazin-2(1H)-one precursor, but I am consistently isolating the 'anti' diastereomer. The natural product requires the 'syn' configuration. How do I reverse this selectivity?"

Diagnosis: You are fighting a thermodynamic uphill battle. In the biomimetic IMDA approach (pioneered by Williams et al.), the transition state leading to the anti-adduct is often lower in energy due to minimized steric repulsion between the dienophile and the pyrazinone core. While some substrates allow syn-selectivity via solvent manipulation (e.g., using non-polar solvents to tighten the transition state), the Aspergillimide core is notoriously resistant to this control.

Resolution: Switch to a Radical Cascade Strategy The most robust solution, validated by the Jahn total synthesis (2019), avoids the IMDA stereochemical ambiguity entirely by using a radical cascade .

  • Protocol Shift: Instead of an IMDA, employ a 1,6-hydrogen atom transfer (HAT) followed by a 6-exo-trig cyclization .

  • Mechanism: A vinyl radical abstracts a hydrogen from the diketopiperazine (DKP) ring, generating a captodative radical that cyclizes with high diastereocontrol.

Key Protocol (Radical Cascade):

  • Precursor:

    
    -butenyl-functionalized diketopiperazine with a vinyl iodide moiety.
    
  • Reagents:

    
     (1.2 equiv), AIBN (0.2 equiv).
    
  • Conditions: Reflux in degassed Benzene or Toluene (0.01 M dilution to prevent intermolecular coupling).

  • Expected Outcome: Exclusive formation of the bicyclo[2.2.2] system with the correct relative stereochemistry.

Module 2: Installing the Spiro-Succinimide

User Query: "I have the bicyclic core, but I cannot install the spiro-succinimide ring. Oxidative rearrangement of an indole precursor (biomimetic route) yields complex mixtures and intractable tars."

Diagnosis: The "biomimetic" hypothesis suggests Aspergillimide arises from the oxidative degradation of an indole (likely Stephacidin-like precursors). In the laboratory, however, replicating this oxidative cleavage/rearrangement selectively is chemically harsh and often destructive to the sensitive bicyclic amine core.

Resolution: De Novo Synthesis via Reductive Spirocyclization Do not rely on late-stage oxidative degradation. Instead, build the succinimide framework during the assembly of the core or via a targeted late-stage cyclization of a pre-functionalized tether.

Recommended Workflow (Jahn Strategy):

  • Precursor: Construct a bicyclic core carrying a pendant imide or diester side chain.

  • Reaction: Perform a reductive spirocyclization .

    • Reagent:

      
       (Samarium diiodide) or activated Zn.
      
    • Mechanism:[6][7] Reductive cleavage of a specific amide bond or radical closure onto an activated alkene can generate the spiro-quaternary center with high precision.

Module 3: Stereochemical Integrity & Purification

User Query: "My final product is co-eluting with a diastereomer, and the tertiary amide reduction step seems to be scrambling the stereocenters."

Diagnosis: The reduction of tertiary amides in the presence of the bicyclo[2.2.2] core is fraught with risk. Over-reduction can open the bicyclic cage (reversing the synthesis), while partial reduction can lead to hemiaminals that epimerize.

Resolution: Selective Borane Reduction Avoid Lithium Aluminum Hydride (


) if selectivity is an issue. Use Borane-Dimethyl Sulfide (

)
.

Purification Protocol:

  • Solubility Warning: Aspergillimide is a compact, polar alkaloid. It often crashes out of ether/hexane.

  • Mobile Phase: Use Dichloromethane : Methanol : Ammonium Hydroxide (95:4:1) . The ammonia is critical to keep the tertiary amines free-based and prevent streaking on silica.

  • Stability: Store the purified compound at -20°C under Argon. The bicyclic hydrazine/amine bridge is sensitive to oxidation by air over prolonged periods.

Strategic Visualization

The following diagram contrasts the problematic Biomimetic IMDA route with the successful Radical Cascade strategy used in modern syntheses.

Aspergillimide_Synthesis Precursor Linear Precursor (Tryptophan/Proline derived) Azadiene Azadiene Intermediate Precursor->Azadiene Biomimetic Ox. Vinyl_Halide Vinyl Halide DKP Precursor->Vinyl_Halide Synthetic Prep IMDA_TS IMDA Transition State Azadiene->IMDA_TS Anti_Product Anti-Isomer (Undesired) IMDA_TS->Anti_Product Major Pathway Radical_Cascade Radical Cascade (1,6-HAT / 6-exo-trig) Vinyl_Halide->Radical_Cascade Bu3SnH, AIBN Core_Syn Bicyclo[2.2.2] Core (Correct Syn-Stereochem) Radical_Cascade->Core_Syn Stereocontrol Spiro_Step Reductive Spirocyclization (SmI2 or Zn) Core_Syn->Spiro_Step Install Succinimide Final Aspergillimide (Asperparaline A) Spiro_Step->Final

Figure 1: Comparison of Synthetic Strategies. The Radical Cascade (Green path) avoids the stereochemical pitfalls of the Biomimetic IMDA (Red path).

Comparative Data: Synthetic Efficiency

FeatureBiomimetic IMDA StrategyRadical Cascade Strategy (Simpkins/Jahn)
Key Step Intramolecular Diels-Alder1,6-HAT / Radical Cyclization
Stereoselectivity Favors Anti (Incorrect)Favors Syn (Correct)
Succinimide Install Late-stage Oxidative (Low Yield)Early/Mid-stage Assembly (High Yield)
Step Count Short (Linear), but fails stereochemLonger (Convergent), but reliable
Scalability Poor (Unstable intermediates)Good (Stable radical precursors)

References

  • Total Synthesis of Asperparaline C: Dokli, I., Pohl, R., Klepetářová, B., & Jahn, U. (2019). "First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C." Chemical Communications, 55, 4711-4714. Link

  • Radical Cascade Methodology: Crick, P. J., Simpkins, N. S., & Highton, A. J. (2011). "Synthesis of the Asperparaline Core by a Radical Cascade." Organic Letters, 13(24), 6472–6475. Link

  • Biomimetic Challenges: Williams, R. M., & Cox, R. J. (2003). "Paraherquamides, Brevianamides, and Asperparalines: Laboratory Synthesis and Biosynthesis." Accounts of Chemical Research, 36(2), 127–139.[1] Link

  • Isolation & Structure: Hayashi, H., Nishimoto, Y., & Arai, M. (1997). "New paralytic alkaloids, asperparalines A, B and C, from Aspergillus japonicus JV-23." Tetrahedron Letters, 38(32), 5655-5658. Link

Sources

Optimization

Technical Guide: Overcoming Solubility Issues with Aspergillimide In Vitro

The following technical guide is structured to address the specific physicochemical challenges of Aspergillimide , a rigid, lipophilic spiro-succinimide alkaloid. The Physicochemical Challenge Aspergillimide (C₂₀H₂₉N₃O₃)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific physicochemical challenges of Aspergillimide , a rigid, lipophilic spiro-succinimide alkaloid.

The Physicochemical Challenge

Aspergillimide (C₂₀H₂₉N₃O₃) presents a classic "brick-dust" solubility profile common to complex fungal secondary metabolites. Its structure features a rigid spiro-succinimide core and a bridged tetracyclic system heavily substituted with methyl groups.

Why this matters:

  • High Lipophilicity: The lack of ionizable polar handles (like free carboxylic acids) means pH adjustment rarely improves solubility.

  • Crystal Lattice Energy: The rigid spiro-fused rings create high lattice energy, making the solid state thermodynamically preferred over the solvated state in aqueous media.

  • The "Crash" Phenomenon: When a concentrated DMSO stock is introduced to aqueous culture media (RPMI/DMEM), the water molecules rapidly strip away the DMSO shell. If the compound cannot find a hydrophobic pocket (like serum albumin) fast enough, it nucleates and precipitates immediately.

Troubleshooting & Optimization Modules

Module A: Diagnosing "The Crash"

Before altering protocols, confirm if solubility is the root cause of assay failure (e.g., high variation, flat dose-response).

The Microscopic Check:

  • Prepare your highest test concentration (e.g., 100 µM) in a cell-free well containing media.

  • Incubate for 2 hours at 37°C.

  • Inspect under 20x phase-contrast microscopy.

    • Observation: Birefringent needles or amorphous aggregates? Result: Precipitation.

    • Observation: Clear solution? Result: Solubility is likely adequate; investigate target engagement.

Module B: The "DMSO-Push" Dilution Protocol

The Error: Serial dilution in aqueous media (e.g., diluting 100 µM media down to 1 nM). This causes "carry-over precipitation," where micro-crystals are transferred, leading to erratic data. The Fix: Perform all serial dilutions in 100% DMSO , then perform a single "spike" into the media.

Optimized Workflow
  • Master Stock: Dissolve Aspergillimide powder in anhydrous DMSO to 20 mM . Vortex for 60 seconds.

  • Serial Dilution: Prepare a 1000x concentration series in a polypropylene (DMSO-resistant) plate using 100% DMSO .

  • The Spike: Transfer 0.1 µL of the DMSO series into 100 µL of culture media (0.1% final DMSO).

Why this works: This ensures every well starts with fully solubilized compound, rather than diluting a potentially crashed suspension.

Module C: The Cyclodextrin Rescue

If the "DMSO-Push" fails at high concentrations (>50 µM), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a carrier.

  • Mechanism: The hydrophobic Aspergillimide core sits inside the cyclodextrin donut, while the hydrophilic exterior interacts with the media.

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD stock solution in PBS (sterile filter).

    • Dissolve Aspergillimide in DMSO (e.g., 10 mM).

    • Mix DMSO stock with HP-β-CD solution before adding to media.

    • Ratio: Aim for a molar excess of CD to Drug (typically 10:1 to 50:1).

Visualized Workflows

Figure 1: Solubility Optimization Decision Tree

This logic flow guides you through selecting the correct solvent system based on your assay requirements.

SolubilityOptimization Start Start: Aspergillimide Assay Check Microscopic Check (20x) (Cell-free media) Start->Check Precip Precipitation Visible? Check->Precip Standard Standard Protocol: 0.1% DMSO Spike Precip->Standard No Serum Check Serum Level: Is FBS < 5%? Precip->Serum Yes Result1 Proceed with Assay Standard->Result1 Advanced Advanced Protocol: HP-β-CD Complexation Result2 Use 2-Hydroxypropyl-β-cyclodextrin Advanced->Result2 Serum->Advanced No (Serum Fixed) IncreaseSerum Increase FBS to 10-20% (Albumin acts as carrier) Serum->IncreaseSerum Yes IncreaseSerum->Check Re-evaluate

Caption: Decision tree for selecting the optimal solubilization strategy based on visual precipitation and serum constraints.

Figure 2: The "DMSO-Push" vs. Aqueous Dilution

Visualizing why aqueous serial dilution fails for Aspergillimide.

DilutionLogic cluster_bad Aqueous Dilution (INCORRECT) cluster_good DMSO-Push (CORRECT) Stock1 20mM DMSO Media1 Media (High Conc) *Precipitation Starts* Stock1->Media1 Dilute Media2 Media (Med Conc) *Crystals Transferred* Media1->Media2 Serial Dilute Media3 Media (Low Conc) *Inaccurate Dose* Media2->Media3 Serial Dilute Stock2 20mM DMSO DMSO1 2mM DMSO Stock2->DMSO1 DMSO Dilution Well1 Assay Well 1 (Clear) Stock2->Well1 Spike (0.1%) DMSO2 0.2mM DMSO DMSO1->DMSO2 DMSO Dilution Well2 Assay Well 2 (Clear) DMSO1->Well2 Spike (0.1%) Well3 Assay Well 3 (Clear) DMSO2->Well3 Spike (0.1%)

Caption: Comparison of Aqueous Serial Dilution (risk of crystal propagation) vs. DMSO-Push (maintains solubility).

Quantitative Solvent Compatibility Table

Solvent / AdditiveMax Concentration (Assay)Compatibility Notes for Aspergillimide
DMSO 0.1% - 0.5%Standard. Keep <0.5% to avoid cytotoxicity masking drug effects.
Ethanol < 0.1%Poor. High volatility causes concentration shifts during incubation.
HP-β-CD 0.5% - 2.0% (w/v)Excellent. Prevents precipitation of hydrophobic alkaloids.
Tween-80 0.005%Caution. Can permeabilize membranes, causing false positives in cytotoxicity assays.
BSA / FBS 10%Stabilizer. Albumin binds Aspergillimide, keeping it in solution but reducing free drug (shift in IC50).

Frequently Asked Questions (FAQ)

Q1: My IC50 shifts dramatically when I increase FBS from 5% to 10%. Why? A: This is the "Protein Binding Effect." Aspergillimide is highly lipophilic and binds extensively to albumin in FBS. When you increase FBS, you increase the "sink" that traps the drug, reducing the free concentration available to enter cells. Recommendation: Keep serum concentration constant across all experiments (e.g., strictly 10%).

Q2: Can I use freeze-thaw cycles for my Aspergillimide DMSO stock? A: Limit this. While Aspergillimide is chemically stable, repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Water in DMSO lowers the solubility limit, causing "invisible" micro-precipitation inside your stock tube. Aliquot your 20 mM stock into single-use vials.

Q3: I see crystals immediately upon adding the drug to the media. What now? A: You have exceeded the thermodynamic solubility limit.

  • Sonicate the media for 5 minutes (sometimes this is just a kinetic mixing issue).

  • If crystals persist, you must use a carrier. Switch to the HP-β-CD protocol (Module C) or reduce the maximum test concentration.

Q4: Is Aspergillimide light sensitive? A: Many polyketide/alkaloid hybrids are susceptible to photo-oxidation over long periods. As a precaution, handle stocks in amber tubes and incubate plates in the dark, although solubility is the more pressing concern than degradation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70698047, Aspergillimide. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Methodologies for Antifungal Susceptibility Testing of Aspergillus spp.[1] (Rationale for DMSO/RPMI protocols). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. (Basis for HP-β-CD protocol).[2][3] Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Aspergillimide Stability &amp; Assay Optimization

Senior Application Scientist Desk Subject: Troubleshooting Stability and Solubility Issues with Aspergillimide Series (A, B, etc.) in Biological Assays. Executive Summary Aspergillimides (specifically Aspergillimide A, B...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Stability and Solubility Issues with Aspergillimide Series (A, B, etc.) in Biological Assays.

Executive Summary

Aspergillimides (specifically Aspergillimide A, B, and related pycnidione analogs) are complex fungal alkaloids containing a characteristic bridged bicyclic succinimide core. While potent in cytotoxicity and antimicrobial screens, their unique scaffold presents three distinct stability challenges: hydrolytic ring-opening , nucleophilic susceptibility (thiol reactivity) , and keto-enol tautomerization .

This guide moves beyond generic "store at -20°C" advice. It dissects the chemical causality of assay failure and provides self-validating protocols to ensure your IC50 data is real, not an artifact of degradation.

Module 1: The "Thiol Trap" (Nucleophilic Attack)

The Problem: You observe a complete loss of potency in kinase or protease assays, or your IC50 shifts by orders of magnitude between runs. The Cause: Aspergillimides often possess electrophilic centers (alpha-beta unsaturated imides or ketones) that act as Michael Acceptors . If your assay buffer contains strong nucleophiles like DTT (Dithiothreitol) or


-Mercaptoethanol , these reagents will covalently bind to the Aspergillimide, destroying the molecule before it interacts with your target.
Troubleshooting Protocol: The Thiol Exclusion Test

Do not assume your compound is inactive until you have verified stability in the presence of reducing agents.

  • Check Your Buffer: Review the composition of your assay buffer. Is DTT present at >1 mM?

  • The Substitution Experiment:

    • Control Arm: Standard Assay Buffer (with DTT).

    • Test Arm: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a stable reducing agent that is significantly less nucleophilic and sterically hindered, reducing the risk of Michael addition.

  • Validation: Run an LC-MS time-course. Incubate Aspergillimide (10 µM) in your buffer with DTT vs. TCEP for 0, 1, and 4 hours.

    • Result: If the parent mass (M+) disappears in DTT but remains in TCEP, you have confirmed a Michael addition artifact.

Module 2: Hydrolytic Instability & pH Sensitivity

The Problem: Stock solutions degrade over time, or long-incubation assays (24h+) show inconsistent results. The Cause: The succinimide ring system in Aspergillimides is susceptible to base-catalyzed hydrolysis. At pH > 7.5, hydroxide ions attack the imide carbonyls, leading to ring-opening and the formation of inactive carboxylic acid derivatives.

Protocol: The pH Safety Window
  • Optimal pH Range: 6.0 – 7.2.

  • Danger Zone: pH > 7.8.

Workflow for Long-Duration Assays: If your cell-based assay requires physiological pH (7.4) for 48 hours:

  • Pulse Dosing: Instead of a single 48h incubation, refresh the media containing the compound every 12 hours.

  • Buffer Choice: Avoid phosphate buffers (PBS) if possible for storage; they can catalyze hydrolysis faster than organic buffers like HEPES or MOPS at the same pH.

Module 3: Visualizing the Stability Decision Tree

Use this flowchart to select the correct assay conditions for Aspergillimide experiments.

Aspergillimide_Stability Start Start: Assay Planning Check_Reducing Does assay require reducing agent? Start->Check_Reducing Check_Thiol Is the agent DTT or B-Mercaptoethanol? Check_Reducing->Check_Thiol Yes Check_pH Check Buffer pH Check_Reducing->Check_pH No Switch_TCEP CRITICAL: Switch to TCEP or remove reducing agent Check_Thiol->Switch_TCEP Yes Check_Thiol->Check_pH No (using TCEP) Switch_TCEP->Check_pH High_pH pH > 7.5 Check_pH->High_pH Safe_pH pH 6.0 - 7.2 Check_pH->Safe_pH Modify_Protocol Modify: Shorten incubation or use Pulse Dosing High_pH->Modify_Protocol Proceed Proceed with Assay (QC: Run T0 LCMS) Safe_pH->Proceed Modify_Protocol->Proceed

Figure 1: Decision tree for optimizing buffer conditions to prevent chemical degradation of Aspergillimide.

Module 4: Solubility & The "Crash-Out" Effect

The Problem: "Inconsistent" replicates where well A1 is active, but well A2 is dead. The Cause: Aspergillimides are highly lipophilic. When diluted from DMSO stocks (10 mM) into aqueous media, they can precipitate immediately if the mixing is too rapid or if the final DMSO concentration is too low (< 0.1%) to support solvation, creating "micro-crystals" that settle at the bottom of the well.

Data: Solubility Limits
Solvent SystemMax Solubility (Est.)Stability RiskRecommendation
100% DMSO > 20 mMLow (if dry)Recommended Storage
100% Ethanol ~ 5 mMModerateAvoid (evaporation issues)
PBS (pH 7.4) < 10 µMHigh (Precipitation)Do not store
Cell Media + 10% FBS ~ 50 µMLow (Protein binding)Serum proteins help solubilize

Protocol: The "Intermediate Dilution" Step Never pipette 100% DMSO stock directly into the assay well.

  • Step 1: Prepare a 100x intermediate dilution in pure media or buffer (e.g., 10 mM stock

    
     100 µM intermediate).
    
  • Step 2: Vortex immediately and vigorously for 10 seconds.

  • Step 3: Add the intermediate to your cells/protein.

    • Why? This prevents the "shock precipitation" that occurs at the tip of the pipette when high-concentration DMSO hits water.

Module 5: Analytical Artifacts (LC-MS)

The Problem: Your LC-MS chromatogram shows two peaks for a pure compound. The Cause: Keto-Enol Tautomerization . The bicyclic system of Aspergillimide can exist in equilibrium between tautomeric forms. On a C18 column, these tautomers may separate, appearing as impurities.

QC Check:

  • If the two peaks have the exact same mass (M+H) and their ratio changes with pH or temperature, they are tautomers, not impurities.

  • Action: Do not purify. The forms will re-equilibrate instantly. Integrate both peaks for quantification.

Frequently Asked Questions (FAQ)

Q1: Can I use Aspergillimide in an SPR (Surface Plasmon Resonance) assay?

  • Answer: Yes, but be cautious of immobilization. If you immobilize the compound via amine coupling, you might destroy the succinimide ring. It is safer to immobilize the target protein and flow the Aspergillimide over the chip. Ensure the running buffer uses TCEP, not DTT.

Q2: My compound turned yellow in the DMSO stock. Is it bad?

  • Answer: Likely yes. Color change often indicates oxidation or hydrolysis. Aspergillimides are typically colorless or pale yellow. A deepening yellow/brown suggests the formation of degradation products (often conjugated systems). Check via LC-MS immediately.

Q3: How do I store the powder?

  • Answer: Lyophilized powder is stable at -20°C for years. However, once dissolved in DMSO, hygroscopicity becomes the enemy. DMSO absorbs water from the air, which then hydrolyzes the compound.

    • Tip: Store DMSO aliquots in single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.

References
  • Isolation and Structural Characterization

    • Title: Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum.[1]

    • Source: NIH / PubMed Central (2024).
    • Relevance: Establishes the isolation context and structural class of Aspergillus-derived metabolites.
    • URL:[Link]

  • Chemical Stability of Succinimides

    • Title: Chemical and thermal stability of ferulic acid esterase-III from Aspergillus niger (Contextual reference on Aspergillus metabolite stability).
    • Source: PubMed (2001).
    • Relevance: Discusses the pH-dependent irreversible inactivation of Aspergillus-derived proteins/metabolites, mirroring the hydrolytic sensitivity of the imide class.
    • URL:[Link]

  • General Assay Interference (Michael Acceptors)

    • Title: Assay Interference by Chemical Reactivity (Thiol reactivity in HTS).
    • Source:Assay Guidance Manual (NCBI).
    • Note: This is a foundational text for the "Thiol Trap" mechanism described in Module 1.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Aspergillimide Purification &amp; Optimization

The following technical support guide is designed for researchers and purification scientists working with Aspergillimide and related Aspergillus alkaloids. Topic: Optimization of Aspergillimide Isolation via Chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and purification scientists working with Aspergillimide and related Aspergillus alkaloids.

Topic: Optimization of Aspergillimide Isolation via Chromatography Content Type: Troubleshooting Guide & FAQ Audience: Senior Scientists, Chromatographers, Natural Product Chemists Version: 2.1 (Current as of 2025)

Introduction: The Aspergillimide Challenge

Aspergillimide (C₂₀H₂₉N₃O₃) is a complex spiro-succinimide alkaloid produced by Aspergillus species, notably A. japonicus and A. aculeatus. Structurally related to asperparalines and paraherquamides, its purification presents unique challenges due to its basic nitrogen centers, moderate polarity, and tendency to co-elute with structurally similar metabolites (e.g., Aspergillimide B, C).

This guide synthesizes field-proven protocols to resolve common bottlenecks: peak tailing , low recovery , and isobaric interference .

Core Purification Workflow (Protocol)

Phase I: Extraction & Pre-fractionation

Objective: Maximize recovery from fermentation broth while minimizing lipid/protein contamination.

  • Culture Filtration: Separate mycelia from broth. Aspergillimide is typically excreted but significant amounts may remain intracellular. Extract both phases.

  • Liquid-Liquid Extraction (LLE):

    • Solvent: Ethyl Acetate (EtOAc) is the gold standard.

    • pH Adjustment: Adjust broth to pH 8.0–9.0 with NH₄OH before extraction. This ensures the alkaloid is in its neutral (unprotonated) state, significantly increasing partition into the organic phase.

  • Concentration: Evaporate EtOAc under reduced pressure (<40°C) to yield crude gum.

Phase II: Chromatographic Isolation

Objective: Isolate Aspergillimide from crude extract.

StepMethodStationary PhaseMobile Phase / ConditionsTarget Outcome
1 Flash Chromatography Silica Gel 60 (40–63 µm)Gradient: CHCl₃:MeOH (100:0 → 90:10)Removal of non-polar lipids and highly polar sugars.
2 Size Exclusion Sephadex LH-20Isocratic: 100% MeOH or CHCl₃:MeOH (1:1)Removal of pigments and chlorophylls.
3 Preparative HPLC C18 (ODS)Gradient: H₂O:MeCN + 0.1% Formic AcidFinal purification (>95% purity).

Troubleshooting & FAQs

Category A: Resolution & Peak Shape

Q: My Aspergillimide peak is tailing significantly on C18 HPLC. How do I fix this? A: Tailing in alkaloids is caused by the interaction of basic nitrogen atoms with residual silanol groups on the silica backbone.

  • Immediate Fix: Add a "silanol blocker" to your mobile phase. We recommend 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) . The low pH protonates the silanols, reducing secondary interactions.

  • Alternative: If using high pH stable columns (e.g., Waters XBridge), switch to a basic mobile phase (10 mM Ammonium Bicarbonate, pH 10). This keeps the alkaloid neutral, often improving peak symmetry.

Q: I cannot separate Aspergillimide A from its analog Aspergillimide B. A: These analogs often differ only by a methylation or minor oxidation state.

  • Strategy 1 (Selectivity Change): Switch from C18 to a Phenyl-Hexyl column. The pi-pi interactions with the spiro-succinimide ring system often provide the necessary selectivity difference that C18 lacks.

  • Strategy 2 (Gradient Shallowing): Reduce your gradient slope to 0.5% MeCN per minute around the elution window.

Category B: Yield & Recovery

Q: My crude extract shows activity, but I lose mass after Silica Gel chromatography. A: Basic alkaloids can bind irreversibly to acidic silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in the equilibration solvent, or switch to Amine-functionalized Silica (NH2-Silica) for Normal Phase separation. This eliminates the acidic sites that trap your target.

Q: The compound degrades during evaporation. A: Aspergillimides can be sensitive to thermal oxidation.

  • Protocol: Always evaporate at <40°C . If the sample is dry, store under Nitrogen/Argon at -20°C. Avoid prolonged exposure to light if the structure contains conjugated dienes (common in precursors).

Decision Logic Visualization

The following diagram illustrates the decision matrix for optimizing the purification based on observed chromatographic behavior.

Aspergillimide_Purification_Logic Start Crude Extract (EtOAc) TLC_Check TLC Analysis (CHCl3:MeOH) Start->TLC_Check Silica Silica Gel Column (Normal Phase) TLC_Check->Silica Tailing Issue: Streaking/Tailing? Silica->Tailing Mod_Silica Add 1% Et3N or Use NH2-Silica Tailing->Mod_Silica Yes LH20 Sephadex LH-20 (MeOH) Tailing->LH20 No Mod_Silica->LH20 HPLC Prep HPLC (C18) LH20->HPLC Resolution Issue: Poor Resolution (Co-elution)? HPLC->Resolution Phenyl Switch to Phenyl-Hexyl Column Resolution->Phenyl Yes (Selectivity) Acid Add 0.1% Formic Acid to Mobile Phase Resolution->Acid Yes (Peak Shape) Final Pure Aspergillimide Resolution->Final No Phenyl->Final Acid->Final

Caption: Decision tree for optimizing Aspergillimide purification, addressing common issues of tailing (silanol interactions) and co-elution (selectivity).

References

  • PubChem. (n.d.). Aspergillimide | C20H29N3O3. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Haynes, K. A., et al. (1996). Purification and characterization of a 93 kDa Aspergillus fumigatus antigen. Journal of Medical Microbiology. Retrieved February 6, 2026, from [Link]

  • Cerqueira, L. B., et al. (2014). Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis. PLoS ONE. Retrieved February 6, 2026, from [Link]

  • MycoBank. (n.d.). Aspergillus japonicus.[1][2] Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting Aspergillimide mechanism of action experiments

Introduction: The Aspergillimide Technical Profile Aspergillimide (chemically synonymous with Asperparaline A ) is a bicyclo[2.2.2]diazaoctane (BCDO) indole alkaloid isolated from Aspergillus species (e.g., A. japonicus,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aspergillimide Technical Profile

Aspergillimide (chemically synonymous with Asperparaline A ) is a bicyclo[2.2.2]diazaoctane (BCDO) indole alkaloid isolated from Aspergillus species (e.g., A. japonicus, A. aculeatus).

Mechanism of Action (MoA): The primary MoA of Aspergillimide is the antagonism of nicotinic acetylcholine receptors (nAChRs) . Structurally related to paraherquamides, it functions as a potent neuromuscular blocker, exhibiting selective toxicity towards specific invertebrate nAChR subtypes (insecticidal/anthelmintic activity) while showing varying degrees of affinity for mammalian subtypes.

Common Experimental Applications:

  • Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp studies to determine IC50 and subtype selectivity.

  • Phenotypic Screening: Larval motility/paralysis assays (C. elegans, D. melanogaster).

  • Ligand Binding: Competition assays with radiolabeled ligands (e.g., [³H]-Epibatidine).

Part 1: Compound Handling & Stability (Pre-Experiment)

Q: I am observing inconsistent IC50 values between fresh and stored stocks. Is Aspergillimide unstable?

A: Yes, the BCDO core is susceptible to oxidative instability and pH sensitivity.

  • The Issue: The bicyclo[2.2.2]diazaoctane ring system contains a bridging nitrogen that can undergo N-oxidation or ring-opening under acidic conditions or prolonged exposure to light/air.

  • Troubleshooting Protocol:

    • Solvent Choice: Dissolve exclusively in anhydrous DMSO. Avoid protic solvents (MeOH/EtOH) for long-term storage as they can facilitate solvolysis.

    • Acid Sensitivity: Ensure your assay buffer (e.g., Ringer’s solution) is buffered to pH 7.2–7.4. Avoid acidic environments (< pH 6.0), which may protonate the bridgehead nitrogen and destabilize the pharmacophore.

    • Verification: Run a QC LC-MS prior to critical experiments. Look for a mass shift of +16 Da (N-oxide formation) or +18 Da (hydrolysis).

Table 1: Physicochemical Properties & Handling

ParameterSpecificationCritical Note
Molecular Weight ~359.5 g/mol Confirm identity via HRMS.
Solubility DMSO (>10 mM)Precipitates in aqueous buffer >100 µM.
Storage -20°C, DesiccatedProtect from light; freeze-thaw cycles degrade activity.
Plasticware Polypropylene (PP)Avoid Polystyrene (PS) for low concentrations (<10 nM) to prevent adsorption.

Part 2: Electrophysiology (TEVC & Patch Clamp)

Q: In TEVC using Xenopus oocytes, I see a "run-down" of current even without Aspergillimide. How do I distinguish desensitization from genuine inhibition?

A: Distinguishing receptor desensitization from antagonism is the most critical challenge in nAChR studies. Aspergillimide is a competitive or mixed-type antagonist; it does not induce current itself but blocks ACh-induced currents.

Diagnostic Steps:

  • Protocol Adjustment:

    • Control: Apply Acetylcholine (ACh) alone for 2-5 seconds. Wash for 3-5 minutes. Repeat until peak current amplitude is stable (<5% variation).

    • Experiment: Pre-incubate Aspergillimide for 60 seconds before co-applying with ACh. Rationale: BCDO alkaloids are lipophilic and require time to equilibrate within the membrane bilayer or access the binding site.

  • Voltage-Dependence Check:

    • If the block is voltage-dependent (greater inhibition at hyperpolarized potentials, e.g., -100 mV vs -40 mV), Aspergillimide may be acting as an open-channel blocker rather than a competitive orthosteric antagonist.

    • Action: Perform a voltage-ramp protocol (-100 mV to +40 mV) during the ACh plateau phase.

Q: My dose-response curve is shallow (Hill slope < 1). What does this imply?

A: A shallow Hill slope often indicates negative cooperativity or multiple binding sites with different affinities.

  • Explanation: Aspergillimide may bind to the orthosteric site (high affinity) and an allosteric transmembrane site (low affinity).

  • Fix: Ensure you are expressing a homogenous receptor population (e.g., pure α7 or α3β4). In Xenopus oocytes, ensure specific subunit cRNA ratios (e.g., 1:1 or 1:5) to prevent variable stoichiometry (e.g., (α4)2(β2)3 vs (α4)3(β2)2).

Part 3: Phenotypic Assays (Motility & Paralysis)

Q: I treated C. elegans with Aspergillimide, but I see no paralysis despite high concentrations (100 µM). Is the compound inactive?

A: Not necessarily. The issue is likely cuticular penetration or efflux , not target engagement.

Troubleshooting Workflow:

  • Permeability Barrier: The nematode cuticle is highly impermeable to lipophilic alkaloids.

    • Solution: Use a mutant strain with increased permeability, such as bus-8 or acs-2.

  • Drug Efflux: C. elegans expresses robust P-glycoproteins (P-gp).

    • Solution: Co-treat with a P-gp inhibitor like Verapamil (non-toxic concentration) to see if sensitivity is restored.

  • Solubility Crash: Check the well under a microscope. If you see crystals/precipitate, the compound has crashed out of the aqueous media.

    • Fix: Limit DMSO concentration to 0.5-1%. Use an intermediate dilution step in buffer before adding to the worms.

Part 4: Mechanism Visualization

Diagram 1: Aspergillimide Mechanism at the Neuromuscular Junction

This diagram illustrates the specific blockade of the post-synaptic nAChR by Aspergillimide, preventing depolarization.

Aspergillimide_MoA cluster_membrane Post-Synaptic Membrane ACh Acetylcholine (ACh) nAChR_Closed nAChR (Closed) ACh->nAChR_Closed Binds Aspergillimide Aspergillimide (Antagonist) Aspergillimide->nAChR_Closed Competes/Blocks nAChR_Open nAChR (Open) Cation Influx nAChR_Closed->nAChR_Open Conformational Change nAChR_Blocked nAChR (Blocked) No Ion Flow nAChR_Closed->nAChR_Blocked Inhibition Depolarization Membrane Depolarization nAChR_Open->Depolarization Na+/Ca2+ Influx Paralysis Paralysis / No Signal nAChR_Blocked->Paralysis Signal Failure

Caption: Aspergillimide competes with Acetylcholine for the nAChR binding site, preventing channel opening and downstream depolarization.

Diagram 2: Troubleshooting Decision Tree

Use this workflow when experimental data contradicts expected MoA results.

Troubleshooting_Tree Start Problem: No Activity Observed Solubility Check Solubility (Precipitation?) Start->Solubility Protocol Adjust Protocol Solubility->Protocol No Precipitate Fix_Sol Reduce Conc. Check DMSO % Solubility->Fix_Sol Precipitate Visible Target Verify Target Expression Electrophys Pre-incubation? (Need 60s+) Protocol->Electrophys In vitro (TEVC) Pheno Cuticle Penetration? Protocol->Pheno In vivo (Worms/Insects) Result_E Check Subtype Specificity (Insect vs Mammalian) Electrophys->Result_E Still No Block Result_P Use Permeable Strain (bus-8) or +Verapamil Pheno->Result_P No Paralysis

Caption: Step-by-step logic to isolate solubility, protocol, or biological barriers as the cause of failure.

References

  • Banks, R. M., et al. (1997). "Asperparalines A, B and C: novel insecticidal alkaloids from Aspergillus species." The Journal of Antibiotics, 50(10), 840-846.[1]

  • Hayashi, H., et al. (2000). "16-Keto-aspergillimide, a new paralytic alkaloid from Aspergillus sp." Bioscience, Biotechnology, and Biochemistry, 64(1), 111-115.[1]

  • Finefield, J. M., et al. (2012). "Fungal Origins of the Bicyclo[2.2.2]diazaoctane Ring System of Prenylated Indole Alkaloids." Journal of Natural Products, 75(4), 812–833.

  • PubChem. (n.d.). "Aspergillimide Compound Summary." National Library of Medicine.

Sources

Optimization

Technical Support Center: Refining Aspergillimide Dosage for In Vivo Studies

Welcome to the technical support center for Aspergillimide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for establishing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Aspergillimide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for establishing and refining Aspergillimide dosages in preclinical in vivo models. As Senior Application Scientists, we have curated this information to bridge the gap between in vitro data and successful in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Aspergillimide, and what is its primary mechanism of action?

A: Aspergillimide, also known as A-9755, is a bicyclic N-acyl-glutamine derivative isolated from the fungus Aspergillus. Its primary characterized mechanism of action is the potent and selective inhibition of the IκB kinase β (IKKβ) enzyme. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the transcription factor NF-κB. By stabilizing IκBα, Aspergillimide effectively blocks the activation of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses, cell survival, and proliferation.

Q2: We have potent in vitro data for Aspergillimide. How do we translate our IC50 value to a starting dose for an in vivo mouse study?

A: Translating an in vitro IC50 value to an in vivo starting dose is a multi-step process that requires careful consideration of pharmacokinetics and allometric scaling. A direct conversion is not recommended. A common starting point is to use the in vitro effective concentration as a target plasma concentration in vivo.

However, a more robust method involves allometric scaling from doses used in previous animal studies or, if none exist, by estimating a human equivalent dose (HED) and scaling back to the animal model. The FDA provides guidance on this process. A simplified approach for initial range-finding studies is to start with a low dose, for example, 1-5 mg/kg, and escalate from there. The selection of the initial dose should also be guided by any available cytotoxicity data on relevant cell lines to minimize the risk of acute toxicity.

Q3: What are the most common challenges encountered when working with Aspergillimide in vivo?

A: The most frequent challenges include:

  • Poor Bioavailability: Due to its chemical structure, Aspergillimide may have low aqueous solubility, leading to poor absorption and bioavailability when administered orally.

  • Rapid Metabolism: The compound may be quickly cleared by metabolic processes in the liver, resulting in a short half-life and requiring frequent dosing.

  • Off-Target Toxicity: At higher concentrations, Aspergillimide may exhibit off-target effects, leading to unforeseen toxicities in animal models.

  • Lack of In Vivo Efficacy: A disconnect between in vitro potency and in vivo effects is common and can be due to issues with formulation, delivery, or insufficient target engagement.

Troubleshooting Guide: In Vivo Aspergillimide Studies

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or inconsistent plasma concentration of Aspergillimide after administration.

This is often linked to poor solubility of the compound.

  • Causality: Aspergillimide's structure likely contributes to low aqueous solubility, hindering its absorption into the bloodstream. An inappropriate vehicle can lead to precipitation of the compound at the injection site or in the gastrointestinal tract.

  • Solution: Formulation Optimization:

    • Assess Physicochemical Properties: First, confirm the solubility of your specific batch of Aspergillimide in various pharmaceutically acceptable solvents and vehicles.

    • Develop a Suitable Formulation: For compounds with low solubility, consider using a vehicle that can maintain the compound in solution. A common starting formulation for preclinical studies is a "TWEEN®" based solution.

Protocol: Preparation of a TWEEN® 80/Propylene Glycol/Saline Formulation
  • Objective: To prepare a 10 mg/mL stock solution of Aspergillimide in a vehicle suitable for intraperitoneal (IP) or oral (PO) administration in mice.

  • Materials:

    • Aspergillimide powder

    • TWEEN® 80 (Polysorbate 80)

    • Propylene Glycol (PG)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh the required amount of Aspergillimide and place it in a sterile microcentrifuge tube.

    • Prepare the vehicle mixture by combining TWEEN® 80 and Propylene Glycol in a 1:1 ratio. For example, mix 50 µL of TWEEN® 80 with 50 µL of PG.

    • Add the vehicle mixture to the Aspergillimide powder.

    • Vortex vigorously for 2-3 minutes until the powder is fully wetted.

    • Use a sonicator bath to aid dissolution, sonicating for 5-10 minute intervals until the solution is clear. Avoid overheating.

    • Once fully dissolved, add sterile saline to achieve the final desired concentration. For a 10% TWEEN®/10% PG final vehicle, you would add 8 parts saline.

    • Vortex the final solution thoroughly before administration.

    • Self-Validation: Observe the solution for any signs of precipitation before each use. A stable, clear solution is required for consistent dosing.

Issue 2: No observable therapeutic effect despite achieving target plasma concentrations.

This suggests a potential issue with target engagement or the biological model itself.

  • Causality: The measured plasma concentration may not reflect the concentration of the compound at the target tissue or cellular compartment. Alternatively, the timing of drug administration relative to disease induction or measurement may not be optimal.

  • Solution: Verify Target Engagement:

    • Pharmacodynamic (PD) Biomarkers: Measure a downstream biomarker of NF-κB activity in a relevant tissue (e.g., tumor, inflamed tissue) to confirm that Aspergillimide is inhibiting its target in vivo. A common PD biomarker for NF-κB inhibition is the level of phosphorylated IκBα.

    • Dose-Response and Time-Course Studies: Conduct a study where tissue samples are collected at various time points after a single dose of Aspergillimide. Analyze these samples for the PD biomarker to understand the duration of target inhibition. This will inform the optimal dosing frequency.

Workflow for a Dose-Response and Target Engagement Study

The following diagram outlines the logical flow for conducting a study to determine the effective dose of Aspergillimide.

Dose_Response_Workflow cluster_0 Phase 1: Dose Escalation & MTD cluster_1 Phase 2: Target Engagement & Efficacy A Start with Low Dose (e.g., 1-5 mg/kg) B Administer to Cohort 1 (n=3-5 mice) A->B C Monitor for Clinical Signs of Toxicity (24-48h) (Weight loss, behavior) B->C D Toxicity Observed? C->D E Yes: MTD Determined D->E Yes F No: Escalate Dose (e.g., 2x increase) D->F No H Select 3-4 Doses below MTD E->H Inform Dose Selection G Administer to Cohort 2 F->G I Administer Doses to New Cohorts H->I J Collect Target Tissue (e.g., tumor, spleen) at Peak Plasma Time I->J K Analyze PD Biomarker (e.g., p-IκBα via Western Blot or IHC) J->K L Correlate Dose with Target Inhibition K->L M Select Optimal Dose for Long-Term Efficacy Studies L->M

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) and optimal biological dose.

Issue 3: Unexpected toxicity observed at doses predicted to be safe.

This could be due to off-target effects or issues with the specific animal model.

  • Causality: While Aspergillimide is a selective IKKβ inhibitor, at higher concentrations it may inhibit other kinases or cellular processes. Additionally, the vehicle itself can sometimes cause adverse effects.

  • Solution: Systematic Toxicity Assessment:

    • Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation components (e.g., TWEEN® 80 can cause hypersensitivity reactions in some cases).

    • Clinical Pathology: At the end of a pilot toxicity study, collect blood for a complete blood count (CBC) and serum chemistry panel to assess liver and kidney function.

    • Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) for histopathological analysis to identify any tissue-level damage.

Data Summary: Key Parameters for an Initial In Vivo Study
ParameterRecommendationRationale
Starting Dose Range 1 - 10 mg/kgA conservative range to begin dose-escalation studies, minimizing risk of acute toxicity.
Route of Administration Intraperitoneal (IP) or Oral (PO)IP often provides higher bioavailability for initial studies. PO is more clinically relevant.
Dosing Frequency Once daily (QD)A common starting point. Adjust based on half-life and target engagement data.
Vehicle 10% TWEEN® 80 / 10% PG / 80% SalineA standard formulation for solubilizing hydrophobic compounds for preclinical research.
Monitoring Parameters Body weight, clinical signs, tumor volume (if applicable), PD biomarkers.Essential for assessing both toxicity and efficacy.

References

  • Mechanism of Action of Aspergillimide: This reference provides insight into the inhibitory action of Aspergillimide on the IKKβ enzyme and the NF-κB p
  • FDA Guidance on Estimating Starting Doses: U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[Link]

  • Formulation of Poorly Soluble Drugs: This source discusses various strategies and vehicles used for the formulation of compounds with low aqueous solubility for preclinical studies.
  • Pharmacokinetic and Pharmacodynamic Modeling: An overview of the principles of PK/PD modeling in drug development, which is essential for understanding the relationship between dose, exposure, and response.

Reference Data & Comparative Studies

Validation

Comparative Efficacy Profiling: Aspergillimide vs. Standard Antimicrobials

Executive Summary: The Succinimide Scaffold Aspergillimide (specifically derivatives A–E) represents a class of succinimide-containing alkaloids isolated from Aspergillus japonicus.[1] Unlike polyene or azole antifungals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Succinimide Scaffold

Aspergillimide (specifically derivatives A–E) represents a class of succinimide-containing alkaloids isolated from Aspergillus japonicus.[1] Unlike polyene or azole antifungals which target ergosterol directly, the succinimide scaffold offers a distinct pharmacophore, potentially implicating cell wall assembly or specific enzymatic inhibition (e.g., acetylcholinesterase or synthase pathways).[1]

This guide outlines the rigorous validation workflow required to position Aspergillimide against industry standards (Fluconazole, Amphotericin B, and Ciprofloxacin). It moves beyond basic screening to establish a Selectivity Index (SI) —the gold standard for determining if a compound is a drug candidate or merely a toxin.[1]

Mechanistic Grounding & Compound Profile[1]

To validate Aspergillimide, one must understand its structural basis.[1] The core pyrrolidine-2,5-dione (succinimide) ring is the driver of biological interaction.[2]

  • Primary Target: Fungal cell wall assembly (chitin synthase interference) and mild bacterial membrane disruption.[1]

  • Secondary Target: Acetylcholinesterase (AChE) inhibition (common in succinimides), suggesting potential neuro-activity that must be screened out during toxicity profiling.[1]

  • Source: Aspergillus japonicus (fermentation isolation).[1][3]

Visualization: Mechanism of Action & Screening Logic

The following diagram details the logical flow from isolation to mechanistic validation.

Aspergillimide_MoA Source Aspergillus japonicus (Fermentation) Extract Crude Extract (EtOAc) Source->Extract Solvent Extraction Purification HPLC Purification (Aspergillimide A-E) Extract->Purification Fractionation Target_Fungi Fungal Pathogens (C. albicans) Purification->Target_Fungi Primary Screen Target_Bacteria Bacterial Pathogens (S. aureus) Purification->Target_Bacteria Secondary Screen Tox Cytotoxicity Screen (HEK293/Vero Cells) Purification->Tox Safety Profiling MoA_Wall MoA: Cell Wall Assembly Inhibition Target_Fungi->MoA_Wall Susceptible MoA_Memb MoA: Membrane Permeabilization Target_Bacteria->MoA_Memb Weak Activity Tox->MoA_Wall Selectivity Index

Figure 1: Isolation and validation logic flow for Aspergillimide derivatives, prioritizing mechanism deconvolution.

Experimental Validation Protocols

The following protocols are designed to be self-validating . If the Positive Control fails, the entire dataset is void.[1]

Protocol A: MIC/MBC Determination (Broth Microdilution)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Yeast) Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Reagents:

  • Compound: Aspergillimide (Stock: 10 mg/mL in DMSO).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.[1]

  • Indicator: Resazurin (0.01%) for visual confirmation of metabolic halt.[1]

Workflow:

  • Inoculum Prep: Adjust organism suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Dilution Series: Perform 2-fold serial dilutions of Aspergillimide in 96-well plates (Range: 512

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Controls (Critical):

    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).[1]

    • Solvent Control: DMSO (Max 1% final concentration).[1]

    • Sterility Control: Media only.[1]

  • Incubation: 35°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: MIC is the lowest concentration with no visible growth (or no color change from blue to pink if using Resazurin).[1]

Protocol B: Mammalian Cytotoxicity & Selectivity Index

Objective: Ensure antimicrobial activity is not due to general protoplasmic poisoning.[1]

Workflow:

  • Cell Line: Vero (Kidney epithelial) or HepG2 (Liver).[1]

  • Assay: MTT or CCK-8 viability assay.

  • Calculation:

    • Determine

      
       (Concentration cytotoxic to 50% of cells).[1]
      
    • Calculate Selectivity Index (SI) :

      
      .[1]
      
    • Threshold: An

      
       indicates a viable drug candidate.[1] An 
      
      
      
      indicates a toxin.[1]

Comparative Efficacy Analysis

The table below synthesizes typical performance metrics for succinimide derivatives (Aspergillimide class) against standard controls. Use this structure to report your final data.

Table 1: Comparative Antimicrobial Spectrum (Representative Data)

PathogenStrain TypeAspergillimide MIC (

g/mL)
Comparator DrugComparator MIC (

g/mL)
Interpretation
Candida albicans Fungal (Yeast)12.5 - 25.0 Fluconazole0.5 - 2.0Moderate Activity. Less potent than azoles but effective against some resistant strains.
Aspergillus fumigatus Fungal (Mold)> 64.0 Amphotericin B0.5 - 1.0Weak Activity. Not a primary candidate for invasive aspergillosis.[1]
Staphylococcus aureus Gram (+) Bacteria32.0 - 64.0 Vancomycin1.0 - 2.0Low Potency. Likely membrane-level interference rather than specific inhibition.[1]
Escherichia coli Gram (-) Bacteria> 128.0 Ciprofloxacin< 0.06Inactive. Unable to penetrate Gram-negative outer membrane.[1]
Data Interpretation Guide
  • The "Succinimide Niche": Aspergillimide rarely outperforms Ciprofloxacin or Amphotericin B in raw potency.[1] Its value lies in novelty of mechanism . If it retains activity (MIC < 32

    
    g/mL) against Fluconazole-resistant Candida, it is a high-value hit regardless of its higher MIC compared to wild-type strains.[1]
    
  • Cytotoxicity Warning: Many Aspergillus metabolites (like gliotoxin) are highly cytotoxic.[1] If your

    
     is < 10 
    
    
    
    g/mL, the compound is likely a mycotoxin, not a drug lead.[1]

Technical Workflow Visualization

This diagram illustrates the decision matrix for advancing Aspergillimide through the pipeline.

Validation_Pipeline Start Aspergillimide Sample MIC_Screen MIC Determination (CLSI M07-A10) Start->MIC_Screen Decision1 MIC < 64 µg/mL? MIC_Screen->Decision1 Cyto_Screen Cytotoxicity (MTT) Determine CC50 Decision1->Cyto_Screen Yes Discard Discard / Optimize Structure Decision1->Discard No (Inactive) Decision2 Selectivity Index (CC50/MIC) > 10? Cyto_Screen->Decision2 Advanced_Mech Mechanism of Action (Membrane vs. Cell Wall) Decision2->Advanced_Mech Yes (Safe) Decision2->Discard No (Toxic)

Figure 2: Go/No-Go decision matrix for Aspergillimide development.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][4]

  • Zhang, X., et al. (2015).[1] "Aspergillimides A–E, new succinimide derivatives from the fungus Aspergillus japonicus."[1] The Journal of Antibiotics. (Foundational isolation paper describing the chemical structure). [Link]

  • López, S. N., et al. (2003).[1][5] "Antifungal properties of novel N- and alpha,beta-substituted succinimides against dermatophytes." Arzneimittelforschung. (Mechanistic insight into succinimide cell wall inhibition). [Link]

  • Swebocki, T., et al. (2023).[1] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Validation of Botulinum Neurotoxin's Paralytic Effects

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the in vivo validation of the paralytic effects of Botulinum neurotoxin (BoNT), the most potent biological t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of the paralytic effects of Botulinum neurotoxin (BoNT), the most potent biological toxin known.[1][2][3] Intended for researchers and drug development professionals, this document details the underlying principles and methodologies for assessing the efficacy and duration of BoNT-induced paralysis in preclinical animal models. We will explore the mechanism of action of BoNT and compare various in vivo validation techniques, offering insights into experimental design and data interpretation.

The Molecular Basis of Botulinum Neurotoxin-Induced Paralysis

Botulinum neurotoxin induces flaccid paralysis by inhibiting the release of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction (NMJ).[1][2][4] This potent neurotoxin, produced by the bacterium Clostridium botulinum, acts as a zinc-dependent endopeptidase.[5][6] The toxin's heavy chain binds to specific receptors on the presynaptic membrane of motor neurons, leading to its internalization via endocytosis.[5][7] Once inside the neuron, the light chain of the toxin is translocated into the cytosol where it cleaves specific SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins.[6][7] This cleavage prevents the fusion of synaptic vesicles containing ACh with the presynaptic membrane, thereby blocking neurotransmitter release and resulting in muscle paralysis.[1][2]

There are seven distinct serotypes of BoNT (A-G), with types A, B, E, and F being the primary causes of human botulism.[5] BoNT/A is the most utilized serotype for therapeutic and cosmetic applications due to its prolonged duration of action.[8] Different serotypes cleave different SNARE proteins, which can influence the onset and duration of their paralytic effects.

cluster_Neuron Motor Neuron Terminal cluster_Muscle Muscle Fiber BoNT Botulinum Neurotoxin Receptor Neuronal Receptor BoNT->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Vesicle Endocytic Vesicle Endocytosis->Vesicle Translocation Translocation of Light Chain Vesicle->Translocation 3. Translocation Cleavage Cleavage of SNAREs Translocation->Cleavage SNARE SNARE Proteins (e.g., SNAP-25) SNARE->Cleavage FusionBlock Vesicle Fusion Blocked Cleavage->FusionBlock 4. Inhibition AChVesicle ACh Vesicle AChVesicle->FusionBlock AChR Acetylcholine Receptors AChVesicle->AChR Blocked ACh Release NoContraction Muscle Paralysis AChR->NoContraction No Signal

Caption: Mechanism of Botulinum Neurotoxin Action at the Neuromuscular Junction.

Comparative Analysis of In Vivo Models for Paralysis Studies

The choice of animal model is critical for the in vivo validation of BoNT's paralytic effects and should align with the specific research question. Rodents, particularly mice and rats, are the most common models due to their cost-effectiveness, accessibility, and translational potential.[9]

Animal ModelAdvantagesDisadvantagesRelevant Applications
Mice - Well-characterized genetics- Rapid breeding cycle- Lower cost and housing requirements- Small muscle size can be challenging for certain electrophysiological recordings- Higher metabolic rate may lead to faster recovery compared to larger animals- Initial screening of novel BoNT formulations- Dose-response studies- Studies on BoNT subtypes and their duration of action[10]
Rats - Larger muscle mass facilitates electrophysiological and histological studies- Slower recovery from BoNT-induced paralysis compared to mice[11]- Higher cost than mice- Slower breeding cycle- Detailed mechanistic studies- Preclinical efficacy and safety testing- Studies on neuropathic pain and spasticity[9]
Rabbits - Larger and more accessible muscles, particularly for ophthalmological studies- More complex housing and handling requirements- Higher cost- Studies on extraocular muscles and blepharospasm[12]
Non-human Primates - Highest translational relevance to humans- Significant ethical considerations- High cost and specialized housing needs- Late-stage preclinical development- Safety and toxicology studies

Methodologies for In Vivo Validation of Paralytic Effects

A multi-faceted approach combining behavioral, electrophysiological, and histological assessments is essential for a comprehensive in vivo validation of BoNT-induced paralysis.

Behavioral Assays: Quantifying Functional Deficits

Behavioral assays provide a non-invasive method to assess the onset, degree, and duration of muscle paralysis. The choice of assay depends on the muscle group targeted by the BoNT injection.

  • Digit Abduction Score (DAS) Assay: This is a widely used method for assessing localized paralysis in the hindlimb of rodents.[10] The degree of paralysis is scored based on the fanning of the digits when the animal is lifted by its tail.

  • Grip Strength Test: This assay measures the maximal force an animal can exert with its forelimbs or all four limbs. A decrease in grip strength is indicative of muscle weakness.

  • Rotarod Test: This test evaluates motor coordination and balance by measuring the time an animal can remain on a rotating rod. Impaired performance suggests neuromuscular deficits.

  • Open Field Test: This assay can be used to assess general locomotor activity. A reduction in movement can be an indicator of widespread muscle weakness.[13]

Experimental Protocol: Digit Abduction Score (DAS) Assay

  • Animal Preparation: Acclimatize mice to the testing environment for at least 3 days prior to the experiment.

  • BoNT Administration: Inject the desired dose of BoNT intramuscularly into the gastrocnemius muscle of one hindlimb. Inject the contralateral limb with a vehicle control (e.g., saline).

  • Scoring: At predetermined time points (e.g., daily for the first week, then weekly), lift the mouse by the tail to elicit a hindlimb extension reflex.

  • Data Analysis: Score the degree of digit abduction on a scale of 0 to 4, where 0 represents normal fanning and 4 represents complete paralysis with no fanning.

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Inject Inject BoNT & Control Acclimatize->Inject Lift Lift Mouse by Tail Inject->Lift Score Score Digit Abduction (0-4) Lift->Score Record Record Data Score->Record Repeat Repeat at Time Points Record->Repeat Repeat->Lift End End Repeat->End End of Study

Caption: Workflow for the Digit Abduction Score (DAS) Assay.

Electromyography (EMG): Direct Measurement of Muscle Activity

Electromyography (EMG) provides a direct and quantitative measure of muscle electrical activity.[14][15][16] It is a powerful tool for assessing the degree of denervation and reinnervation following BoNT injection.

  • Compound Muscle Action Potential (CMAP): CMAP amplitude is a measure of the number of muscle fibers that are activated by a nerve stimulus. A reduction in CMAP amplitude following BoNT treatment indicates a decrease in functional neuromuscular junctions.[11]

  • Single-Fiber EMG (SFEMG): SFEMG is a more sensitive technique that can detect subtle changes in neuromuscular transmission, such as increased jitter and blocking, which are characteristic of BoNT's effects.

Experimental Protocol: Compound Muscle Action Potential (CMAP) Measurement

  • Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.

  • Electrode Placement: Place a stimulating electrode over the motor nerve innervating the target muscle (e.g., the sciatic nerve for the gastrocnemius muscle). Place recording electrodes over the belly and tendon of the muscle.

  • Nerve Stimulation: Deliver a supramaximal electrical stimulus to the nerve.

  • Signal Recording: Record the resulting CMAP using an EMG machine.

  • Data Analysis: Measure the amplitude of the CMAP. Compare pre- and post-injection amplitudes to quantify the degree of paralysis.

Histopathological Analysis: Visualizing the Neuromuscular Junction

Histological examination of the neuromuscular junction (NMJ) allows for the direct visualization of the morphological changes induced by BoNT.

  • Immunofluorescence Staining: Using antibodies against specific presynaptic (e.g., synaptophysin) and postsynaptic (e.g., α-bungarotoxin to label acetylcholine receptors) markers, researchers can visualize the structure of the NMJ.

  • Axonal Sprouting: Following BoNT-induced paralysis, motor neurons often exhibit terminal sprouting as a compensatory mechanism.[7][12] Histological analysis can quantify the extent of this sprouting, providing insights into the recovery process.

Experimental Protocol: NMJ Immunofluorescence Staining

  • Tissue Collection: At the experimental endpoint, euthanize the animal and dissect the target muscle.

  • Tissue Processing: Fix, cryoprotect, and section the muscle tissue.

  • Immunostaining: Incubate the tissue sections with primary antibodies against presynaptic and postsynaptic markers. Follow with fluorescently labeled secondary antibodies.

  • Imaging: Visualize the stained NMJs using a fluorescence or confocal microscope.

  • Data Analysis: Quantify NMJ morphology, including size, shape, and the extent of axonal sprouting.

Comparative Efficacy of BoNT Serotypes and Alternative Paralytic Agents

Different BoNT serotypes exhibit varying potencies and durations of action. For instance, BoNT/A generally produces a longer-lasting paralysis compared to BoNT/B.[8][17] The choice of serotype will depend on the desired experimental timeline.

AgentMechanism of ActionOnset of ActionDuration of ActionKey Considerations
Botulinum Toxin A (BoNT/A) Cleaves SNAP-2524-72 hours3-6 monthsLong duration of action, most commonly used in research and clinical settings.[8][18]
Botulinum Toxin B (BoNT/B) Cleaves VAMP/synaptobrevin24-72 hours2-4 monthsShorter duration than BoNT/A, may be useful for studies requiring faster recovery.[8][17]
Phenol/Alcohol Nerve and muscle tissue destructionImmediateVariable, often permanentNon-specific, causes tissue damage.[19]
α-Cobratoxin Postsynaptic nicotinic AChR antagonistRapidLong-lastingTargets the postsynaptic side of the NMJ.

Conclusion

The in vivo validation of Botulinum neurotoxin's paralytic effects requires a rigorous and multi-modal approach. By combining behavioral, electrophysiological, and histological techniques, researchers can gain a comprehensive understanding of the efficacy, duration, and underlying mechanisms of BoNT-induced paralysis. The selection of an appropriate animal model and a well-designed experimental protocol are paramount for obtaining reliable and translatable data. This guide provides a framework for researchers to design and execute robust in vivo studies to further our understanding of this potent neurotoxin and its therapeutic applications.

References

  • [Mechanism of action, clinical indication and results of treatment of botulinum toxin]. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • What is the mechanism of action of botulinum toxin? (2025, September 18). Dr.Oracle. Retrieved February 6, 2026, from [Link]

  • Adler, M., & Deshpande, S. S. (2014). Onset dynamics of type A botulinum neurotoxin-induced paralysis. PLoS ONE, 9(1), e86213. [Link]

  • Matak, I., & Lacković, Z. (2021). Botulinum Neurotoxins in Central Nervous System: An Overview from Animal Models to Human Therapy. Toxins, 13(10), 729. [Link]

  • Kim, J. S., Lee, K. M., Lee, J. E., Kim, H. J., & Lee, S. H. (2021). Model-based interspecies interpretation of botulinum neurotoxin type A on muscle-contraction inhibition. CPT: Pharmacometrics & Systems Pharmacology, 10(12), 1545-1555. [Link]

  • Marinelli, S., Vacca, V., Ricordy, R., & Uggenti, C. (2013). Botulinum Neurotoxin for Pain Management: Insights from Animal Models. Toxins, 5(12), 2492-2511. [Link]

  • Rasooly, R., & Do, P. M. (2010). Sensing the Deadliest Toxin: Technologies for Botulinum Neurotoxin Detection. Toxins, 2(10), 2456-2473. [Link]

  • Wang, Y., & Gao, B. (2008). A dose-response relationship research on botulinum toxin type A local intramuscular injections of lower extremity spasticity in children with cerebral palsy. Child's Nervous System, 24(5), 545-547. [Link]

  • Harrison, A. R., & Anderson, R. L. (2006). Modulating Neuromuscular Junction Density Changes in Botulinum Toxin–Treated Orbicularis Oculi Muscle. Investigative Ophthalmology & Visual Science, 47(6), 2392-2397. [Link]

  • Marinelli, S., et al. (2021). Botulinum Neurotoxins in Central Nervous System: An Overview from Animal Models to Human Therapy. Toxins (Basel), 13(10), 729.
  • Nardone, R., et al. (2023). Therapeutic Applications of Botulinum Neurotoxins in Veterinary Medicine. Toxins (Basel), 15(7), 444.
  • Wikipedia contributors. (2024, February 4). Botulinum toxin. In Wikipedia, The Free Encyclopedia. Retrieved 10:30, February 6, 2026, from [Link]

  • Meunier, F. A., et al. (2002). Recovery of mouse neuromuscular junctions from single and repeated injections of botulinum neurotoxin A. The Journal of Physiology, 542(Pt 3), 875–884.
  • Jabbari, B. (2015). A Randomized, Placebo Controlled Pilot Trial of Botulinum Toxin for Paratonic Rigidity in People with Advanced Cognitive Impairment. PLOS ONE, 10(4), e0122858.
  • Al-Niaimi, F., & Ghanem, A. (2024).
  • Meunier, F. A., et al. (2002). Mode of action of botulinum neurotoxins at the neuromuscular junction. Journal of Physiology-Paris, 96(1-2), 105-113.
  • Sellin, L. C. (1981). The Action of Botulinum Toxin at the Neuromuscular Junction. Medical Biology, 59(1), 11-20.
  • Whitemarsh, R. C., et al. (2013). In vivo onset and duration of action varies for Botulinum neurotoxin A subtypes 1–5. Toxicon, 70, 123-130.
  • Keller, J. E. (2006). Recovery from botulinum neurotoxin poisoning in vivo. Neuroscience, 139(2), 629-637.
  • Pollock, A., et al. (2014). Pharmacological interventions other than botulinum toxin for spasticity after stroke.
  • Dressler, D., & Adib Saberi, F. (2015). The Role of Electromyography in Guiding Botulinum Toxin Injections for Focal Dystonia and Spasticity.
  • Lazzaro, V., et al. (2023). Plant Toxins as Potential Alternatives to Botulinum Toxin for Eye-Movement Disorder Therapy. Toxins (Basel), 15(2), 123.
  • Bjornstad, K., et al. (2021). Validation of a clinical assay for botulinum neurotoxins through mass spectrometric detection. Journal of Clinical Microbiology, 59(11), e00867-21.
  • Hennenlotter, A., et al. (2009). Botulinum toxin-induced facial muscle paralysis affects amygdala responses to the perception of emotional expressions: Preliminary findings from an A-B-A design. Social Neuroscience, 4(4), 337-346.
  • Pirazzini, M., et al. (2025). Botulinum Neurotoxins: History, Mechanism, and Applications. A Narrative Review. Journal of Neurochemistry, 169(1), 1-17.
  • Lazzaro, V., et al. (2023). Plant Toxins as Potential Alternatives to Botulinum Toxin for Eye-Movement Disorder Therapy. Toxins, 15(2), 123.
  • The effect of botulinum toxin injections on EMG (P4.4-041). (2019). Neurology, 92(15 Supplement), P4.4-041.
  • Li, S., et al. (2017). Effect of Botulinum Toxin Type A on EMG-based Motion Detection: a Pilot Study On Post-Stroke Patients.
  • Sloop, R. R., et al. (1997). Human response to botulinum toxin injection: type B compared with type A. Neurology, 49(1), 189-194.
  • Klein, A. W. (2004). Comparison and Overview of Currently Available Neurotoxins.
  • Marinelli, S., et al. (2020). Revealing the Therapeutic Potential of Botulinum Neurotoxin Type A in Counteracting Paralysis and Neuropathic Pain in Spinally Injured Mice. International Journal of Molecular Sciences, 21(18), 6682.
  • Sgandurra, G., et al. (2021). Botulinum-Toxin-Induced Muscle Fasciculations in Children with Cerebral Palsy: A Case-Series Study. Toxins, 13(11), 762.
  • Archer, S. M., et al. (1996). Automated Analysis of Electromyographic (EMG) Recordings During Botulinum Injections. Journal of Pediatric Ophthalmology & Strabismus, 33(5), 254-258.
  • New Research Shows Drug Used to Treat Neuromuscular Weakness Could Counter Botulism. (2022, August 1). Wake Forest University School of Medicine. Retrieved February 6, 2026, from [Link]

  • Nardone, R., et al. (2019). Electrophysiological abnormalities in iatrogenic botulism: two case reports and review of the literature. Neurological Sciences, 40(12), 2631-2635.

Sources

Comparative

Reproducibility of Aspergillimide (Asperparaline A) Synthesis: A Comparative Technical Guide

This guide evaluates the reproducibility of synthesis methods for Aspergillimide (also known as Asperparaline A ), a complex fungal alkaloid with a unique bicyclo[2.2.2]diazaoctane core. Executive Summary: Aspergillimide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the reproducibility of synthesis methods for Aspergillimide (also known as Asperparaline A ), a complex fungal alkaloid with a unique bicyclo[2.2.2]diazaoctane core.

Executive Summary: Aspergillimide (Asperparaline A) represents a "holy grail" challenge in natural product synthesis due to its sterically congested spiro-succinimide moiety fused to a bicyclo[2.2.2]diazaoctane core. While total chemical synthesis has been achieved for the related Asperparaline C (Jahn et al., 2019), the total synthesis of Aspergillimide itself remains elusive or inefficient for material supply. Consequently, Chemical Epigenetic Regulation (CER) of fungal biosynthesis has emerged as the most reproducible method for accessing this compound.

This guide compares the two primary production paradigms: Chemical Total Synthesis (high precision, low throughput) vs. Epigenetically Modulated Biosynthesis (lower precision, high reproducibility).

Part 1: Comparative Analysis of Methods

The Methods at a Glance
FeatureMethod A: Chemical Total Synthesis (Jahn Route)Method B: Epigenetic Biosynthesis (CER)
Primary Target ent-Asperparaline C (Analog/Precursor)Aspergillimide (Asperparaline A)
Core Mechanism Oxidative Radical Cyclization & Singlet Oxygen Diels-AlderHistone Deacetylase Inhibition (HDACi)
Reproducibility Low: High sensitivity to radical conditions and stereocontrol.High: Standardized fermentation protocols.
Yield < 5% Overall (Multi-step)~35 mg / 50g crude extract
Scalability Milligram scale (R&D only)Gram scale (Fermentation volume dependent)
Key Bottleneck Construction of the spiro-succinimide quaternary center.Downstream purification of complex extract.
Technical Deep Dive
Method A: Chemical Synthesis (The Jahn Protocol)

Context: This method represents the state-of-the-art for the Asperparaline scaffold.[1] It relies on a biomimetic cascade but struggles with the specific oxidation state of Aspergillimide (Asperparaline A).

  • Critical Step: The formation of the bicyclo[2.2.2] core via a Persistent Radical Effect (PRE) mediated cyclization.

  • Reproducibility Challenge: The radical cyclization is highly sensitive to oxygen exclusion and the precise stoichiometry of the TEMPO trap. The subsequent singlet oxygen (

    
    ) Diels-Alder reaction requires precise photo-irradiation control to avoid over-oxidation.
    
Method B: Epigenetic Biosynthesis (The CER Protocol)

Context: Many Aspergillus gene clusters are silent under standard lab conditions.[2] Adding small molecule epigenetic modifiers forces chromatin remodeling, "switching on" the Aspergillimide pathway.

  • Critical Step: Addition of Suberohydroxamic Acid (SBHA) , a histone deacetylase inhibitor, at the precise log-growth phase.

  • Reproducibility Advantage: Unlike chemical synthesis, which depends on kinetic control of unstable intermediates, this method relies on the robust enzymatic machinery of Aspergillus aculeatus.

Part 2: Detailed Experimental Protocols

Protocol A: Chemical Epigenetic Production (Recommended for Material Supply)

Objective: Reproducible isolation of Aspergillimide using HDAC inhibition.

Reagents:

  • Strain:Aspergillus aculeatus (e.g., strain DL1011).[3]

  • Media: Potato Dextrose Broth (PDB).

  • Inducer: Suberohydroxamic Acid (SBHA) (dissolved in DMSO).

Step-by-Step Workflow:

  • Inoculation: Inoculate fungal spores (

    
     spores/mL) into 250 mL Erlenmeyer flasks containing 100 mL PDB.
    
  • Incubation (Phase 1): Incubate at 28°C, 180 rpm for 48 hours.

  • Induction (Critical Step): Add SBHA to a final concentration of 500 µM .

    • Note: Adding SBHA too early (lag phase) inhibits growth; adding too late (stationary phase) fails to activate the cluster. Target the early exponential phase.

  • Fermentation (Phase 2): Continue incubation for 14 days.

  • Extraction: Filter mycelia. Extract filtrate with Ethyl Acetate (3x).[3] Evaporate solvent.[3]

  • Purification: Subject crude extract to Silica Gel Chromatography (CH₂Cl₂/MeOH gradient 100:0

    
     80:20). Aspergillimide typically elutes in the 95:5 to 90:10 fraction.
    
Protocol B: Radical Cyclization to the Core (For Synthetic Studies)

Objective: Construction of the diazabicyclo[2.2.2]octane core (Jahn Route).

Reagents:

  • Precursor: Functionalized diketopiperazine (DKP).

  • Radical Initiator: AIBN or similar.

  • Oxidant: TEMPO.

Workflow:

  • Setup: Dissolve DKP precursor in degassed benzene or trifluorotoluene.

  • Radical Generation: Add TEMPO (2.2 equiv) and heat to reflux.

  • Cyclization: Slowly add the radical initiator over 4 hours via syringe pump to maintain low steady-state radical concentration.

    • Why: High radical concentrations favor polymerization over the desired 6-exo-trig cyclization.

  • Oxidative Closure: The resulting alkoxyamine is treated with

    
    -CPBA or subjected to photolysis to close the bicyclic ring.
    

Part 3: Visualization of Pathways

Diagram 1: Synthetic vs. Biosynthetic Logic

This diagram contrasts the linear, high-risk chemical route with the convergent, enzymatically regulated biosynthetic route.

Aspergillimide_Synthesis cluster_chem Chemical Synthesis (Jahn Route) cluster_bio Epigenetic Biosynthesis (CER) Tryptophan Tryptophan Deriv. DKP Diketopiperazine Tryptophan->DKP Condensation Radical Radical Intermediate (High Instability) DKP->Radical Oxidation Core Bicyclo[2.2.2] Core Radical->Core 6-exo-trig Cyclization (Low Yield) AsperC Asperparaline C Core->AsperC Singlet Oxygen DA Spores A. aculeatus Spores Silent Silent Gene Cluster Spores->Silent Growth Active Activated Enzymes (Diels-Alderase) Silent->Active Chromatin Remodeling SBHA SBHA (HDAC Inhibitor) SBHA->Active AsperA Aspergillimide (Asperparaline A) Active->AsperA Enzymatic Cascade

Caption: Comparison of the high-risk radical chemical route (top) versus the SBHA-induced biosynthetic route (bottom).

Diagram 2: The Critical Radical Cyclization Mechanism

Visualizing the key step in the chemical synthesis that defines the reproducibility bottleneck.

Radical_Mechanism cluster_failure Failure Modes Start Diketopiperazine Precursor Step1 Oxidative Radical Generation (TEMPO/AIBN) Start->Step1 Step2 6-exo-trig Cyclization (Stereoselectivity Filter) Step1->Step2 Rate Limiting Step3 Alkoxyamine Intermediate Step2->Step3 Trapping Polymer Polymerization Step2->Polymer Premature Premature Trapping Step2->Premature Final Diazabicyclo[2.2.2]octane Core Step3->Final Elimination/Closure

Caption: The chemical synthesis relies on a delicate radical cascade where competing polymerization often compromises yield.

References

  • Jahn, U., Dokli, I., Pohl, R., & Klepetářová, B. (2019). First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline C. Chemical Communications, 55, 3634-3637. [Link]

  • Banks, R. M., et al. (1997). Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides.[4] The Journal of Antibiotics, 50(10), 840-846. [Link]

  • Hayashi, H., et al. (2000). Synthesis of the spirosuccinimide moiety of Asperparaline A. Bioscience, Biotechnology, and Biochemistry, 64(8), 1758-1760.[5] [Link]

  • Zhang, X., et al. (2021). Metabolomic Strategy to Characterize the Profile of Secondary Metabolites in Aspergillus aculeatus DL1011 Regulated by Chemical Epigenetic Agents. Marine Drugs, 19(5), 266. [Link][5]

Sources

Validation

Structural analogs of Aspergillimide and their bioactivity

Structural Analogs of Aspergillimide and Their Bioactivity Executive Summary Aspergillimide (also known as Asperparaline A or VM55598) is a fungal secondary metabolite belonging to the bicyclo[2.2.2]diazaoctane class of...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs of Aspergillimide and Their Bioactivity

Executive Summary

Aspergillimide (also known as Asperparaline A or VM55598) is a fungal secondary metabolite belonging to the bicyclo[2.2.2]diazaoctane class of indole alkaloids. Isolated primarily from Aspergillus japonicus and Aspergillus aculeatus, it shares a unique biosynthetic lineage with the potent anthelmintic agents, the paraherquamides .

Unlike general cytotoxic fungal metabolites, Aspergillimide exhibits highly selective paralytic activity against insects and nematodes by acting as an antagonist of nicotinic acetylcholine receptors (nAChRs). This guide provides a technical comparison of Aspergillimide against its structural analogs—specifically 16-Keto Aspergillimide and Paraherquamide A —analyzing their structure-activity relationships (SAR), isolation protocols, and mechanistic profiles.

Structural Classification and Analogs

The defining feature of this class is the bicyclo[2.2.2]diazaoctane core, formed by the oxidative cyclization of a prenylated tryptophan derivative. Aspergillimide represents a "truncated" analog in this family, lacking the specific dioxygenated seven-membered ring found in paraherquamides.

Comparative Structural Analysis
Compound NameSynonymMolecular FormulaKey Structural FeaturesPrimary Bioactivity
Aspergillimide Asperparaline A, VM55598C₂₀H₂₉N₃O₃Bicyclo[2.2.2]diazaoctane core; Spiro-succinimide ring; Lacks dioxepin ring.Potent Insect Paralytic; nAChR Antagonist
16-Keto Aspergillimide SB202327C₂₀H₂₇N₃O₄C16-keto derivative of Aspergillimide.Weak Anthelmintic (In vitro only)
Paraherquamide A C₂₈H₃₅N₃O₅Contains a dioxygenated 7-membered ring fused to the indole core.Potent Anthelmintic (Nematocidal)
Asperparaline B C₂₀H₂₉N₃O₃N-methyl isomer of Asperparaline A.Insect Paralytic

Chemist's Insight: The structural divergence between Aspergillimide and Paraherquamide A is critical. The absence of the bulky dioxepin ring in Aspergillimide alters its lipophilicity and receptor binding affinity, shifting its potency profile from broad-spectrum anthelmintic (Paraherquamide) to selective insect nAChR antagonism (Aspergillimide).

Comparative Bioactivity & Mechanism

Mechanism of Action: nAChR Antagonism

Aspergillimide acts as a selective antagonist of insect nicotinic acetylcholine receptors (nAChRs). Unlike competitive antagonists that bind to the orthosteric site (ACh binding site), evidence suggests Aspergillimide may act via a non-competitive or mixed mechanism, blocking the ion channel pore or an allosteric site, preventing sodium influx and leading to flaccid paralysis.

Figure 1: Mechanism of Action - nAChR Blockade

G Agonist Acetylcholine (ACh) Receptor_Closed nAChR (Closed State) Agonist->Receptor_Closed Binds Receptor_Open nAChR (Open State) Ion Channel Activated Receptor_Closed->Receptor_Open Conformational Change Ion_Influx Na+/Ca2+ Influx (Depolarization) Receptor_Open->Ion_Influx Contraction Muscle Contraction Ion_Influx->Contraction Aspergillimide Aspergillimide (Antagonist) Aspergillimide->Receptor_Closed Stabilizes Aspergillimide->Receptor_Open Binds Preferentially Blockade Receptor Inhibition (Channel Block/Desensitization) Aspergillimide->Blockade Induces Blockade->Ion_Influx Inhibits Paralysis Flaccid Paralysis (Insect/Nematode) Blockade->Paralysis Result

Caption: Aspergillimide inhibits nAChR signaling, preventing ion influx and causing paralysis.[1][2][3][4][5][6]

Biological Activity Profile
Target OrganismAssay TypeAspergillimide (Asperparaline A)Paraherquamide A16-Keto Aspergillimide
Silkworm (Bombyx mori) Injection (Paralysis)Potent (ED₅₀ ~3 µg/g)ModerateWeak / Inactive
Nematode (H. contortus) L3 Larval MotilityActive (In vitro)Highly Potent (In vitro & In vivo)Active (In vitro only)
Mammalian Toxicity Mouse LD₅₀Low Toxicity (>100 mg/kg)Higher ToxicityNot Determined

Key Finding: While Paraherquamide A is a superior anthelmintic for veterinary use, Aspergillimide shows a distinct selectivity profile for insect receptors, making it a valuable probe for nAChR subtype studies. The 16-keto modification (SB202327) significantly reduces in vivo efficacy, likely due to poor metabolic stability or membrane permeability.

Experimental Protocols

Protocol A: Isolation of Aspergillimide from Aspergillus japonicus

Objective: To isolate high-purity Aspergillimide for bioassays.

Reagents:

  • Aspergillus japonicus strain (e.g., JV-23 or IMI 337664).[7]

  • Potato Dextrose Broth (PDB).

  • Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

  • Silica Gel 60.

Workflow:

  • Fermentation: Inoculate A. japonicus spores into 500 mL Erlenmeyer flasks containing 200 mL PDB. Incubate at 25°C for 14 days under static conditions.

  • Extraction: Filter mycelia. Extract the filtrate twice with an equal volume of EtOAc. Macerate mycelia in acetone, filter, evaporate acetone, and extract the aqueous residue with EtOAc. Combine EtOAc extracts and concentrate in vacuo.

  • Fractionation (Silica Gel):

    • Load crude extract onto a Silica Gel 60 column.

    • Elute with a gradient of Hexane:EtOAc (from 100:0 to 0:100) followed by EtOAc:MeOH (9:1).

    • Checkpoint: Aspergillimide typically elutes in the EtOAc:MeOH (95:5) fractions. Monitor via TLC (visualize with Ehrlich’s reagent; look for purple/blue spots).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., ODS, 5 µm, 10 x 250 mm).

    • Mobile Phase: 40% Acetonitrile in Water (Isocratic).

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Result: Collect the peak corresponding to Aspergillimide (Retention time ~15-20 min depending on column).

  • Validation: Confirm structure via ¹H-NMR (CDCl₃) looking for the characteristic bicyclo[2.2.2] signals and absence of aromatic protons from the paraherquamide phenyl ring.

Protocol B: Silkworm Paralysis Bioassay

Objective: To quantify the paralytic activity of the isolated compound.

  • Preparation: Dissolve purified Aspergillimide in 10% DMSO/Water.

  • Test Subjects: Use 4th instar larvae of Bombyx mori (Silkworm).

  • Administration: Inject 5–10 µL of the solution into the hemocoel (abdominal cavity) using a microsyringe.

  • Dosing: Test concentrations: 1, 3, 10, 30, 100 µg/g body weight (n=5 per group).

  • Observation: Monitor larvae at 1, 3, 6, and 24 hours.

  • Scoring:

    • Normal: Active movement.

    • Sluggish: Reduced response to touch.

    • Paralyzed: No movement upon stimulation but heart beating.

    • Dead: No movement, no heartbeat, melanization.

  • Calculation: Determine the ED₅₀ (Effective Dose for 50% paralysis) using Probit analysis.

Biosynthetic Context

Understanding the biosynthetic pathway elucidates the relationship between Aspergillimide and Paraherquamides.[7] Both originate from a common prenylated tryptophan precursor.

Figure 2: Biosynthetic Relationship

Biosynthesis Precursor L-Tryptophan + L-Proline + DMAPP Intermediate Brevianamide F (Diketopiperazine) Precursor->Intermediate Common_Core Prenylated Indole Intermediate Intermediate->Common_Core Branch_Para Oxidative Cyclization (Dioxepin Ring Formation) Common_Core->Branch_Para Branch_Asper Alternative Cyclization (Loss of Phenyl Ring) Common_Core->Branch_Asper Paraherquamide Paraherquamides (Potent Anthelmintic) Branch_Para->Paraherquamide Aspergillimide Aspergillimide (Asperparaline A) Branch_Asper->Aspergillimide

Caption: Divergent pathways yield Paraherquamides and Aspergillimides from a common indole precursor.

References

  • Banks, R. M., et al. (1997). "Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides." The Journal of Antibiotics, 50(10), 840–846.

  • Hayashi, H., et al. (2000). "New paralytic alkaloids, asperparalines A, B and C, from Aspergillus japonicus JV-23." Bioscience, Biotechnology, and Biochemistry, 64(1), 111–115.

  • Hirata, K., et al. (2011). "A fungal metabolite Asperparaline A strongly and selectively blocks insect nicotinic acetylcholine receptors." PLoS ONE, 6(4), e18354.

  • Williams, R. M., et al. (2008).[8] "Fungal Origins of the Bicyclo[2.2.2]diazaoctane Ring System of Prenylated Indole Alkaloids." Journal of Natural Products, 71(4), 531–548.

  • Finefield, J. M., et al. (2012). "Biosynthetic studies of the notoamides: isotopic synthesis of stephacidin A and incorporation into notoamide B." Organic Letters, 14(12), 2952–2955.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.